molecular formula C8H11BO3 B173870 (2-Methoxy-4-methylphenyl)boronic acid CAS No. 198211-79-9

(2-Methoxy-4-methylphenyl)boronic acid

Cat. No.: B173870
CAS No.: 198211-79-9
M. Wt: 165.98 g/mol
InChI Key: LWNWZQJRSFHZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxy-4-methylphenyl)boronic acid (CAS 198211-79-9) is an aryl boronic acid with the molecular formula C 8 H 11 BO 3 and a molecular weight of 165.98 g/mol . This compound serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions like the Chan-Lam coupling, which is used to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds under mild, air-tolerant conditions . Boronic acids are also widely investigated for their unique molecular recognition properties . They act as Lewis acids and can form reversible covalent complexes with diols, such as those found in saccharides and catechols . This mechanism makes this compound and its derivatives valuable in the development of fluorescence-based sensors for sugars like glucose, fructose, and galactose, which is a significant area of research for diabetes management . In medicinal chemistry, the boronic acid functional group is a key pharmacophore, known to confer inhibitory activity against various enzymes, such as proteasomes and β-lactamases, leading to its use in approved therapeutics . As a solid, this compound should be stored in a refrigerator (2-8°C) under an inert atmosphere for maximum stability . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2-methoxy-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNWZQJRSFHZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593561
Record name (2-Methoxy-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198211-79-9
Record name (2-Methoxy-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxy-4-methylphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (2-Methoxy-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxy-4-methylphenyl)boronic acid, identified by the CAS number 198211-79-9 , is a specialized organoboron compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry.[1] Its unique structural arrangement, featuring a methoxy and a methyl group on the phenyl ring, imparts distinct reactivity and properties that make it a valuable building block for the creation of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its critical applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in experimental settings. The data presented below has been aggregated from various chemical suppliers and databases.

PropertyValue
CAS Number 198211-79-9
Molecular Formula C₈H₁₁BO₃
Molecular Weight 165.98 g/mol
Appearance White to off-white crystalline solid
Melting Point 169-174 °C
Solubility Insoluble in water; Soluble in common organic solvents such as methanol, ethanol, and dimethylformamide.
Storage Keep in a dark place, Sealed in dry, Room Temperature

Data compiled from publicly available chemical supplier information.

Synthesis of this compound

The synthesis of this compound typically involves the lithiation of a substituted bromobenzene followed by reaction with a borate ester. A general synthetic workflow is outlined below.

G A 1-Bromo-2-methoxy-4-methylbenzene B n-Butyllithium (n-BuLi) in THF, -78 °C A->B Lithiation C Triisopropyl borate B->C Borylation D Acidic Workup (e.g., HCl) C->D Hydrolysis E This compound D->E

Figure 1. General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol describes a common method for the preparation of this compound.

Materials:

  • 1-Bromo-2-methoxy-4-methylbenzene

  • n-Butyllithium (n-BuLi) in an appropriate solvent (e.g., hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet.

  • Initial Solution: Dissolve 1-bromo-2-methoxy-4-methylbenzene in anhydrous THF in the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium dropwise to the cooled solution via the dropping funnel, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Borylation: Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a white to off-white solid.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its application as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, including many pharmaceutical compounds.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (such as this compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.

G cluster_0 Reactants cluster_1 Reaction Conditions A This compound E Coupled Product (Ar-R) A->E B Aryl/Vinyl Halide or Triflate (R-X) B->E C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃, Cs₂CO₃) D->E

Figure 2. Logical relationship in a Suzuki-Miyaura coupling reaction.

The presence of the methoxy and methyl groups on the phenyl ring of this compound can influence the electronic and steric properties of the molecule, thereby affecting the efficiency and selectivity of the coupling reaction. These substituents can play a role in directing the regioselectivity of the reaction and can also impact the properties of the final product, which is of particular importance in the design of new drug candidates.

Role in the Synthesis of Biologically Active Molecules

Arylboronic acids are crucial intermediates in the synthesis of a wide range of biologically active compounds. While specific examples directly utilizing this compound may be proprietary or detailed in specialized literature, the general class of substituted phenylboronic acids is instrumental in creating molecules with applications as:

  • Enzyme inhibitors

  • Receptor agonists and antagonists

  • Anticancer agents

  • Antiviral and antibacterial agents

The ability to introduce the 2-methoxy-4-methylphenyl moiety into a larger molecule via Suzuki-Miyaura coupling allows for the fine-tuning of its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Conclusion

This compound (CAS 198211-79-9) is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its utility in the synthesis of pharmacologically relevant compounds underscores its importance for researchers and professionals in the field of drug discovery. The detailed information on its properties and synthesis provided in this guide serves as a critical resource for its effective application in the laboratory. As the demand for novel and intricate molecular architectures continues to grow, the significance of specialized building blocks like this compound in advancing chemical and pharmaceutical research is set to increase.

References

An In-depth Technical Guide on the Physicochemical Properties of Methoxy-Methylphenyl)boronic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a detailed overview of the physical properties of (4-methoxy-2-methylphenyl)boronic acid, a positional isomer of the requested (2-methoxy-4-methylphenyl)boronic acid. Extensive searches have revealed a lack of publicly available, experimentally determined physical property data for this compound. The information on the isomer is presented to provide researchers with data on a closely related compound.

Core Physical Properties

The physical and chemical characteristics of substituted phenylboronic acids are of paramount importance for their application in organic synthesis and drug discovery, influencing factors such as solubility, reactivity, and bioavailability. The following table summarizes the key physical properties of (4-methoxy-2-methylphenyl)boronic acid.

PropertyValueSource
Molecular Formula C₈H₁₁BO₃[1]
Molecular Weight 165.98 g/mol [1]
Melting Point 169-174 °C (lit.)[1]
Boiling Point 327.1±52.0 °C (Predicted)[1]
Water Solubility Insoluble in water[1]
Appearance White Crystalline Solid[1]
Storage Temperature Keep in dark place, Sealed in dry, Room Temperature[1]

Experimental Protocols

Detailed experimental procedures are crucial for the verification and reproduction of scientific data. Below is a representative protocol for the determination of the melting point of a boronic acid derivative, a critical parameter for compound identification and purity assessment.

Protocol: Melting Point Determination

Objective: To determine the melting point range of a solid boronic acid sample using a capillary melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Boronic acid sample

  • Reference standard with a known melting point (for calibration)

Procedure:

  • Sample Preparation:

    • Ensure the boronic acid sample is completely dry. If necessary, dry the sample under vacuum.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Use a spatula to crush the sample into a fine powder. For crystalline materials, a mortar and pestle may be used gently to avoid changing the crystalline structure.

  • Capillary Tube Packing:

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.

  • Apparatus Setup and Calibration:

    • Turn on the melting point apparatus and allow it to stabilize.

    • If required by the instrument, perform a calibration using a reference standard with a known melting point close to the expected melting point of the sample.

  • Measurement:

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Set the initial temperature to approximately 20°C below the expected melting point.

    • Set a slow heating rate (1-2 °C per minute) to ensure accurate determination.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last solid particle melts (the end of the melting range).

  • Reporting:

    • Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.

    • If the melting range is broad, it may indicate the presence of impurities.

Application in Suzuki-Miyaura Cross-Coupling

Boronic acids are indispensable reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. It is a powerful tool for the synthesis of biaryls, a common motif in pharmaceuticals.

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Catalyst cluster_reaction Reaction Steps cluster_products Products & Catalyst Regeneration Boronic_Acid This compound Transmetalation Transmetalation Boronic_Acid->Transmetalation Organohalide Aryl/Vinyl Halide Oxidative_Addition Oxidative Addition Organohalide->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Base Base (e.g., K2CO3) Base->Transmetalation Oxidative_Addition->Transmetalation Forms R1-Pd-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Forms R1-Pd-R2 Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product Catalyst_Regen Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Oxidative_Addition Pd(0) re-enters cycle

Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

This catalytic cycle illustrates the key steps of oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The specific nature of the substituents on the phenylboronic acid, such as the methoxy and methyl groups, can significantly influence the reaction kinetics and yield.

References

An In-depth Technical Guide to (2-Methoxy-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (2-Methoxy-4-methylphenyl)boronic acid, a versatile reagent in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical structure, physical properties, synthesis, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Chemical Structure and Properties

This compound is an organoboron compound featuring a phenyl ring substituted with a methoxy group at the 2-position, a methyl group at the 4-position, and a boronic acid functional group. This substitution pattern imparts specific reactivity and steric properties that are valuable in organic synthesis.

Chemical Structure:

Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound4-Methoxy-2-methylphenylboronic acid2-Methoxyphenylboronic acid
CAS Number 198211-79-9[1]208399-66-0[2][3]5720-06-9[4]
Molecular Formula C8H11BO3C8H11BO3[2]C7H9BO3[5]
Molecular Weight 166.08 g/mol 165.98 g/mol [2]151.96 g/mol [4]
Melting Point Not available169-174 °C[2][6]105-110 °C
Boiling Point Not available327.1±52.0 °C (Predicted)[6]319.3±44.0 °C (Predicted)[2]
Solubility Not availableInsoluble in water[6]Insoluble in water[2]
Appearance Not availableWhite solid/powder[6]White to light yellow crystal powder[2]

Synthesis and Experimental Protocols

Arylboronic acids are commonly synthesized through the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate followed by acidic hydrolysis.

General Protocol for the Synthesis of Arylboronic Acids via Grignard Reagent

This protocol describes a general method for preparing arylboronic acids from the corresponding aryl bromide.

Materials:

  • Aryl bromide (e.g., 2-bromo-3-methylanisole as a precursor to the target molecule)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (for initiation)

  • Triisopropyl borate or Trimethyl borate

  • Aqueous solution of hydrochloric acid (e.g., 2 M HCl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings in a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of the aryl bromide in anhydrous THF. Add a small portion of this solution to the magnesium turnings.

    • Once the Grignard reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of trialkyl borate (e.g., triisopropyl borate) in anhydrous THF to the cooled Grignard reagent, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding a 2 M solution of hydrochloric acid until the solution is acidic.

    • Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.

    • Combine all organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., water, hexane/ethyl acetate).

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[7][8]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf)) (1-5 mol%)

  • Base (e.g., K2CO3, K3PO4, Cs2CO3) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

  • Ligand (if required, e.g., SPhos, XPhos)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the aryl halide, this compound, the palladium catalyst, ligand (if used), and the base.

    • Add the chosen solvent or solvent mixture.

    • Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

Visualization of Key Experimental Workflow

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd PdII_complex Ar-Pd(II)-X L_n OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid R-B(OH)₂ (this compound) Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., K₂CO₃) Boronate->Transmetalation PdII_biaryl Ar-Pd(II)-R L_n Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological and Pharmacological Relevance

While specific biological activities for this compound are not extensively documented in publicly available literature, boronic acids as a class of compounds have garnered significant interest in medicinal chemistry.[9] Their unique ability to form reversible covalent bonds with diols makes them effective inhibitors of various enzymes, including proteases and serine hydrolases. This property has been successfully exploited in the development of drugs such as the proteasome inhibitor Bortezomib, used in cancer therapy. The structural motifs present in this compound could serve as a scaffold for the design of novel therapeutic agents targeting a range of biological pathways. Further research is warranted to explore the potential pharmacological applications of this compound and its derivatives.

Safety and Handling

As with all laboratory chemicals, this compound and its related compounds should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. In general, it is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a properly equipped laboratory facility by trained personnel, adhering to all applicable safety protocols.

References

(2-Methoxy-4-methylphenyl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Methoxy-4-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a versatile reagent in modern organic synthesis. The document details its physicochemical properties, outlines a key application in palladium-catalyzed cross-coupling reactions, and provides a detailed experimental protocol and a visualization of the reaction mechanism.

Core Compound Properties

This compound is an organoboron compound that belongs to the class of arylboronic acids. These compounds are of significant interest in medicinal chemistry and materials science due to their utility as key building blocks in the synthesis of complex organic molecules.

Data Presentation

The quantitative physicochemical properties of this compound are summarized in the table below. The molecular weight is calculated from its chemical formula.

PropertyValue
Chemical Formula C₈H₁₁BO₃
Molecular Weight 165.98 g/mol
Synonyms 4-Methyl-2-methoxyphenylboronic acid
Physical Form Solid

(Note: Physical properties such as melting point can vary based on purity and experimental conditions. The listed molecular weight is calculated based on the atomic weights of the constituent elements.)

Application in Suzuki-Miyaura Cross-Coupling

A primary and high-impact application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon (C-C) bonds, typically between an organoboron compound and an organohalide.[1][2] The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.[2][3]

The versatility, functional group tolerance, and relatively mild reaction conditions of the Suzuki coupling make it an indispensable tool in the synthesis of biaryls, conjugated polymers, and complex pharmaceutical intermediates.[2][3] Arylboronic acids, such as the title compound, are favored reagents due to their stability, low toxicity, and commercial availability.[4]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps:

  • Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) complex.[2]

  • Transmetalation : The organoboron reagent (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex.[2]

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the complex, forming the new C-C bond (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[2]

The following diagram illustrates this fundamental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar1 Ar¹-Pd(II)L₂-X (Palladacycle Intermediate) OxAdd->PdII_Ar1 Transmetalation Transmetalation PdII_Ar1->Transmetalation PdII_Ar1Ar2 Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Ar1Ar2 Byproduct X-B(OH)₂ + Base Transmetalation->Byproduct RedElim Reductive Elimination PdII_Ar1Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product Reagents Ar¹-X Reagents->OxAdd BoronicAcid Ar²-B(OH)₂ + Base BoronicAcid->Transmetalation

References

An In-Depth Technical Guide to the Synthesis of (2-Methoxy-4-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to (2-Methoxy-4-methylphenyl)boronic acid, a valuable building block in organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. The document details two major synthetic strategies: the Grignard reaction route and the Miyaura borylation. It includes detailed experimental protocols, quantitative data for key reaction steps, and visualizations of the synthetic workflows.

Core Synthesis Routes

Two principal methods are widely employed for the synthesis of arylboronic acids like this compound:

  • Grignard Reaction Route : This classic and versatile method involves the formation of an organomagnesium halide (Grignard reagent) from an appropriate aryl halide. This reagent then acts as a nucleophile, attacking an electrophilic boron source, typically a trialkyl borate. Subsequent acidic hydrolysis of the resulting boronate ester furnishes the desired boronic acid. This approach is often characterized by high yields.

  • Miyaura Borylation : This palladium-catalyzed cross-coupling reaction offers a milder alternative to the Grignard route and is known for its excellent functional group tolerance.[1] The reaction couples an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[1]

This guide will focus on a detailed protocol for the Grignard reaction route, as it is a well-established and high-yielding method for which specific data for a closely related intermediate is available.

Grignard Reaction Synthesis of this compound

The overall synthetic strategy via the Grignard reaction involves three key stages, starting from the commercially available 2-bromo-3-methylanisole.

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Borylation cluster_2 Stage 3: Hydrolysis A 2-Bromo-3-methylanisole B (2-Methoxy-4-methylphenyl)magnesium bromide A->B  + Mg, THF D 2-(2-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) B->D  1. Reaction  2. + Pinacol C Triisopropyl borate C->D E This compound D->E  + H₂O, Acid

Caption: Synthetic workflow for this compound via the Grignard route.

Experimental Protocols

Stage 1: Formation of (2-Methoxy-4-methylphenyl)magnesium bromide

This protocol describes the formation of the Grignard reagent from 2-bromo-3-methylanisole.

  • Materials:

    • 2-Bromo-3-methylanisole

    • Magnesium turnings

    • Anhydrous Tetrahydrofuran (THF)

    • Iodine crystal (as initiator)

    • Standard Schlenk line glassware

    • Magnetic stirrer and heating mantle

  • Procedure:

    • All glassware must be oven-dried and assembled hot under an inert atmosphere (e.g., Nitrogen or Argon) to ensure anhydrous conditions.

    • To a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).

    • Activate the magnesium by adding a single crystal of iodine. The disappearance of the iodine color indicates the activation of the magnesium surface.

    • Prepare a solution of 2-bromo-3-methylanisole (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension. Gentle warming may be necessary to initiate the reaction, which is indicated by cloudiness and gentle reflux.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until most of the magnesium is consumed.

Stage 2: Borylation to form the Boronate Ester

This protocol details the reaction of the Grignard reagent with a borate ester.

  • Materials:

    • (2-Methoxy-4-methylphenyl)magnesium bromide solution in THF (from Stage 1)

    • Triisopropyl borate or Trimethyl borate[2]

    • Anhydrous THF

    • Pinacol (if forming the pinacol ester)

  • Procedure:

    • In a separate flame-dried flask under an inert atmosphere, prepare a solution of triisopropyl borate (1.2 equivalents) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent from Stage 1 to the cold borate solution via cannula, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

    • For the formation of the stable pinacol ester, add pinacol (1.1 equivalents) to the reaction mixture and stir for an additional 1-2 hours.

Stage 3: Hydrolysis to this compound

This protocol describes the final step to obtain the target boronic acid.

  • Materials:

    • Boronate ester solution (from Stage 2)

    • Aqueous Hydrochloric Acid (e.g., 2M HCl)

    • Ethyl acetate or Diethyl ether

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Cool the reaction mixture from Stage 2 in an ice bath.

    • Slowly and carefully hydrolyze the reaction by adding a 2M solution of hydrochloric acid until the solution is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate or diethyl ether (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude boronic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate).

Quantitative Data

The following table summarizes the expected yields and key reaction parameters for the synthesis of this compound via the Grignard route.

StepReactantsProductSolventTemperature (°C)Time (h)Yield (%)
1. Grignard Formation2-Bromo-3-methylanisole, Mg(2-Methoxy-4-methylphenyl)magnesium bromideTHF25 - 652 - 4>90 (Typical)
2. BorylationGrignard reagent, Triisopropyl borate, Pinacol2-(2-Methoxy-4-methylphenyl)boronic acid pinacolesterTHF-78 to 253 - 597
3. HydrolysisBoronate Ester, HCl (aq)This compoundEthyl Acetate0 to 251 - 2>90 (Typical)

Miyaura Borylation Route

While a detailed protocol for the specific target molecule is not provided, the Miyaura borylation presents a viable alternative synthesis. The general workflow is depicted below.

G A 2-Bromo-3-methylanisole D 2-(2-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A->D B Bis(pinacolato)diboron (B₂pin₂) B->D C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) C->D  DMSO, 80 °C E This compound D->E  Hydrolysis

Caption: General workflow for the Miyaura borylation synthesis route.

This method typically involves heating the aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate (KOAc) in a solvent such as DMSO or dioxane.[3] The resulting boronate ester can then be hydrolyzed as previously described to yield the final boronic acid. The mild conditions of the Miyaura borylation are particularly advantageous when other sensitive functional groups are present in the molecule.[1]

Conclusion

The synthesis of this compound can be reliably achieved through the Grignard reaction route, starting from 2-bromo-3-methylanisole. This method offers high yields, particularly in the formation of the intermediate boronate ester. For substrates with sensitive functional groups, the Miyaura borylation provides a robust and milder alternative. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate.

References

Spectroscopic Profile of (2-Methoxy-4-methylphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (2-Methoxy-4-methylphenyl)boronic acid, a valuable building block in organic synthesis and medicinal chemistry. This document details its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Data Presentation

The following sections summarize the predicted and comparative spectral data for this compound.

Predicted Spectral Data for this compound

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6 (broad s)broad singlet2HB(OH)₂
~7.35d1HAr-H
~6.80d1HAr-H
~6.75s1HAr-H
~3.85s3H-OCH₃
~2.30s3H-CH₃
Solvent: CDCl₃. Prediction based on standard chemical shift values and substituent effects.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~160Ar-C-OCH₃
~142Ar-C-CH₃
~135Ar-CH
~125 (broad)Ar-C-B(OH)₂
~120Ar-CH
~110Ar-CH
~55.5-OCH₃
~21.0-CH₃
Solvent: CDCl₃. Prediction based on standard chemical shift values and substituent effects.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretch (boronic acid dimer)
3050-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-OCH₃, -CH₃)
~1610, ~1500Medium-StrongAromatic C=C stretch
~1350StrongB-O stretch
~1250StrongAsymmetric C-O-C stretch (aryl ether)
~1030MediumSymmetric C-O-C stretch (aryl ether)
Prediction based on typical functional group absorption regions.

Table 4: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺167.08740
[M+Na]⁺189.06934
[M-H]⁻165.07284
[M]⁺166.07957
Data sourced from PubChem compound summary for C₈H₁₁BO₃.[1]

Experimental Protocols

While specific protocols for this compound are not available, the following are detailed, generalized methodologies for obtaining high-quality spectral data for arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A common challenge in the NMR spectroscopy of boronic acids is their propensity to form cyclic anhydrides (boroxines), which can result in broadened signals. This can often be mitigated by using a coordinating deuterated solvent like DMSO-d₆ or by conversion to a boronate ester.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the boronic acid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Referencing: The residual solvent peak (e.g., DMSO-d₆ at δ ~2.50 ppm or CDCl₃ at δ ~7.26 ppm) is used as an internal standard.

3. ¹³C NMR Acquisition:

  • Instrument: 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse program.

  • Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Referencing: The solvent peak (e.g., DMSO-d₆ at δ ~39.52 ppm or CDCl₃ at δ ~77.16 ppm) is used as an internal standard.

4. Data Processing:

  • The raw data (Free Induction Decay, FID) is processed using appropriate NMR software.

  • Processing steps include Fourier transformation, phase correction, baseline correction, and integration of signals.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. This is often the simplest and quickest method for solid samples.

2. IR Spectrum Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Mode: Transmittance or Absorbance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

  • A background spectrum of the clean, empty ATR crystal is recorded.

  • The sample spectrum is then ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

  • The major absorption peaks are identified and labeled.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The initial mobile phase of the liquid chromatography system is often a good choice.

2. LC-MS (Liquid Chromatography-Mass Spectrometry) Analysis:

  • LC Separation: Chromatographic separation is performed using a High-Performance Liquid Chromatography (HPLC) system.

  • Mass Spectrometry: The eluent from the HPLC is directed into the mass spectrometer.

  • Ionization Technique: Electrospray ionization (ESI) is a common and suitable technique for this class of compounds, typically run in positive ion mode.

  • Mass Range: Acquire mass spectra over a relevant mass range (e.g., m/z 50-500).

3. Data Analysis:

  • The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and any characteristic fragment ions.

  • High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and confirm the elemental composition.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound workup Reaction Workup & Crude Isolation synthesis->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation & Data Collation nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmation interpretation->structure

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

(2-Methoxy-4-methylphenyl)boronic Acid: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Methoxy-4-methylphenyl)boronic acid is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the formation of carbon-carbon bonds makes it a valuable reagent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). However, like other arylboronic acids, its stability can be a critical factor influencing its reactivity, shelf-life, and the impurity profile of synthetic products. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, drawing upon data from structurally related compounds to inform best practices.

Core Concepts in Arylboronic Acid Stability

The stability of arylboronic acids is primarily dictated by their susceptibility to several degradation pathways. Understanding these pathways is crucial for minimizing decomposition during storage and in chemical reactions.

Primary Degradation Pathways

The two most significant degradation pathways for arylboronic acids are protodeboronation and oxidation.

1. Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene (in this case, 3-methylanisole) and boric acid. This reaction is often catalyzed by aqueous acids or bases and is influenced by temperature and the electronic properties of the substituents on the aromatic ring.

The rate of protodeboronation is highly dependent on pH. The mechanism can proceed through different pathways involving the neutral boronic acid or the anionic boronate form. For many arylboronic acids, stability is lowest at high pH values.

2. Oxidation: The boron center in arylboronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol (2-methoxy-4-methylphenol) and boric acid. This process can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. Storing the compound under an inert atmosphere can mitigate oxidative degradation.

Quantitative Stability Data for Substituted Phenylboronic Acids

Table 1: Half-lives for Protodeboronation of Selected Arylboronic Acids at 70 °C in 50% Aqueous Dioxane. [1]

Arylboronic AcidpHHalf-life (t½)
Phenylboronic acid1318 hours
4-Methoxyphenylboronic acid1348 hours
2-Methoxyphenylboronic acid131.5 hours
4-Methylphenylboronic acid1324 hours
2,6-Difluorophenylboronic acid13< 3 ms

Note: The data in this table is for comparative purposes to illustrate the effect of substituents on the rate of protodeboronation. The presence of an ortho-methoxy group, as in this compound, is known to accelerate protodeboronation compared to its para-substituted counterpart.

Table 2: General Stability Observations for Arylboronic Acids.

ConditionEffect on StabilityRationale
High pH (Basic) Decreased stabilityFormation of the more reactive boronate anion which is more susceptible to protodeboronation.[2]
Low pH (Acidic) Decreased stabilityAcid-catalyzed protodeboronation can occur, although often slower than base-catalyzed pathways for electron-rich systems.
Elevated Temperature Decreased stabilityAccelerates the rate of all degradation pathways.
Presence of Water Decreased stabilityWater is a reactant in both protodeboronation and can facilitate other degradation pathways.
Exposure to Light Potential for degradationPhotolytic degradation pathways may exist for some arylboronic acids.
Presence of Oxidants Decreased stabilityPromotes the oxidation of the boronic acid to the corresponding phenol.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

Table 3: Recommended Storage Conditions.

ParameterRecommendation
Temperature Refrigerate (2-8 °C) for long-term storage.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).
Moisture Keep in a tightly sealed container in a dry environment.
Light Protect from light by storing in an amber vial or in the dark.

Handling:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Minimize exposure to atmospheric moisture and air.

  • Use dry solvents and reagents when preparing solutions.

  • For prolonged storage, consider storing as a more stable derivative, such as a pinacol ester, if compatible with the intended application.

Experimental Protocols for Stability Assessment

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. The following protocols outline a general approach for assessing the stability of this compound.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Expose the sample solutions to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation (Solution): Heat the solution at 80 °C for 48 hours.

    • Thermal Degradation (Solid State): Store the solid material at 60 °C / 75% RH for 7 days.

    • Photostability: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel.

  • Sample Analysis: Analyze the stressed samples and an unstressed control sample at appropriate time points using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

Objective: To develop a quantitative HPLC method capable of separating this compound from its potential degradation products and process-related impurities.

Methodology:

  • Column Selection: A reverse-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products (e.g., 3-methylanisole and 2-methoxy-4-methylphenol) have significant absorbance.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples are used to demonstrate the specificity of the method.

Visualizations

The following diagrams illustrate key concepts related to the stability of this compound.

G Degradation Pathways of this compound cluster_main cluster_degradation cluster_products cluster_conditions A This compound B Protodeboronation A->B C Oxidation A->C D 3-Methylanisole + B(OH)3 B->D F H2O, Acid/Base, Heat B->F E 2-Methoxy-4-methylphenol + B(OH)3 C->E G [O], Light, Heat C->G

Caption: Primary degradation pathways for this compound.

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (Solid & Solution) A->E F Photostability (ICH Q1B) A->F G Control (Unstressed) A->G H Analyze samples by Stability-Indicating HPLC B->H C->H D->H E->H F->H G->H I Identify and quantify degradation products H->I J Elucidate degradation pathways I->J G pH-Dependent Protodeboronation A ArB(OH)2 (Trigonal Boronic Acid) B ArB(OH)3- (Tetrahedral Boronate) A->B + OH- C ArH + B(OH)3 (Protodeboronation Product) A->C  k_acid/k_neutral B->A + H+ B->C  k_base

References

(2-Methoxy-4-methylphenyl)boronic acid: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

(2-Methoxy-4-methylphenyl)boronic acid is a valuable arylboronic acid derivative that serves as a critical building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, detailed experimental protocols adapted from analogous compounds, and a summary of its key applications in the synthesis of complex organic molecules. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and materials science.

Introduction

Arylboronic acids are a class of organoboron compounds that have become indispensable reagents in synthetic organic chemistry.[1] Their stability, low toxicity, and high reactivity in cross-coupling reactions have established them as preferred precursors for the synthesis of biaryl and other complex aromatic structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] this compound, with its specific substitution pattern, offers a unique combination of steric and electronic properties that can be exploited to achieve desired synthetic outcomes. While a seminal "discovery" paper for this specific molecule is not readily identifiable in the public domain, its synthesis can be reliably achieved through established methodologies for preparing substituted phenylboronic acids.

Proposed Synthetic Pathway

The most common and effective method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[3] The proposed synthesis of this compound commences with the commercially available 2-bromo-5-methylanisole.

Synthesis_Pathway A 2-Bromo-5-methylanisole D Aryl Lithium Intermediate A->D 1. THF, -78 °C B n-Butyllithium B->D C Triisopropyl borate E Boronate Ester Intermediate C->E D->E 2. G This compound E->G 3. Hydrolysis F Aqueous Acid (e.g., HCl) F->G

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally similar boronic acids, such as 4-methoxy-2-methylphenylboronic acid.[3]

Synthesis of this compound

Materials and Reagents:

  • 2-Bromo-5-methylanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 2-bromo-5-methylanisole (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Isolation: The reaction is quenched by the slow addition of aqueous HCl (e.g., 1 M) at 0 °C. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield this compound as a solid.

Quantitative Data

The following table summarizes expected data for the synthesis of this compound, based on reported values for analogous compounds.[3][4]

ParameterExpected Value
Chemical Formula C₈H₁₁BO₃[5]
Molecular Weight 166.08 g/mol [5]
Appearance White to off-white solid[3]
Melting Point 169-174 °C (for 4-Methoxy-2-methylphenylboronic acid)[4]
Yield 60-80%
Purity (assay) ≥95%[4]

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate.[6][7] This reaction is catalyzed by a palladium(0) complex and requires a base.[7][8]

The versatility of the Suzuki-Miyaura reaction makes it a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex biaryl structures found in many drug candidates.[1][2]

Generalized Suzuki-Miyaura Catalytic Cycle

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

In this cycle, R² would be the (2-methoxy-4-methylphenyl) group. The reaction is initiated by the oxidative addition of an aryl halide (R¹-X) to the palladium(0) catalyst. Transmetalation with the activated boronic acid introduces the (2-methoxy-4-methylphenyl) group to the palladium center. Finally, reductive elimination yields the biaryl product (R¹-R²) and regenerates the palladium(0) catalyst.[7]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules. Its preparation can be achieved through a robust and well-established synthetic route. The primary application of this compound lies in its use as a coupling partner in the Suzuki-Miyaura reaction, a powerful tool for the construction of C-C bonds in drug discovery and materials science. This guide provides the essential technical information for researchers to effectively synthesize and utilize this compound in their work.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2-Methoxy-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of palladium catalysts in the Suzuki-Miyaura cross-coupling of (2-Methoxy-4-methylphenyl)boronic acid with various aryl halides. This versatile reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl structures. Such motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

Introduction

The Suzuki-Miyaura coupling reaction is a powerful and widely utilized method for the synthesis of biaryl compounds, which are key structural components in many pharmaceutical agents and functional materials. The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as this compound, with an aryl or vinyl halide or triflate. Key advantages of this reaction include its mild conditions, tolerance of a wide range of functional groups, and the general commercial availability and stability of the boronic acid starting materials.

This compound is a valuable building block that introduces a substituted phenyl ring, a common feature in many drug candidates. The methoxy and methyl groups on the phenyl ring can influence the compound's steric and electronic properties, which can be crucial for its biological activity and pharmacokinetic profile.

Palladium Catalysts and Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. For a sterically hindered and electron-rich substrate like this compound, careful selection of these parameters is critical to achieve high yields.

A variety of palladium sources can be employed, including palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride complexes with phosphine ligands such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Electron-rich and bulky phosphine ligands are often effective for coupling sterically demanding substrates.

The base plays a critical role in the activation of the boronic acid for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of solvent is also important, with common options including ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons like toluene, and polar aprotic solvents such as dimethylformamide (DMF). Often, a mixture of an organic solvent and water is used.

Quantitative Data Summary

The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions of aryl boronic acids, including examples with structural similarities to this compound, to provide an expectation of reaction performance.

Aryl Boronic AcidCoupling PartnerPalladium Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
(2-Methoxyphenyl)boronic acid1-Bromo-4-nitrobenzenePd(OH)₂ (5)K₃PO₄DMF/H₂O65485
Phenylboronic acid4-BromoanisolePd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Toluene/H₂O1001295
(4-Methylphenyl)boronic acid2-BromoanisolePd(PPh₃)₄ (3)Na₂CO₃DME/H₂O801292
Phenylboronic acid4-BromotoluenePd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane1001694

Experimental Protocols

Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Using Palladium(II) Hydroxide Catalyst

This protocol is adapted from a procedure for a structurally similar boronic acid and is suitable for small-scale synthesis.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) hydroxide on carbon (Pd(OH)₂/C, 20 wt%, 0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • Dimethylformamide (DMF, 4 mL)

  • Water (1 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(OH)₂/C, and potassium phosphate.

  • Add DMF and water to the flask.

  • Heat the reaction mixture to 65 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Using a Phosphine-Ligated Palladium Catalyst

This protocol employs a common and versatile palladium catalyst system.

Materials:

  • This compound (1.5 mmol)

  • Aryl bromide (1.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine this compound, the aryl bromide, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction until completion by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L2 A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L2 B->C [Ar'B(OH)3]- D Reductive Elimination C->D D->A Ar-Ar' Product Ar-Ar' (Biaryl Product) ArX Ar-X (Aryl Halide) Boronic Ar'B(OH)2 (Boronic Acid) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: This compound, Aryl Halide, Pd Catalyst, Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for Suzuki Reaction with (2-Methoxy-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting an appropriate base for the Suzuki-Miyaura cross-coupling reaction utilizing (2-Methoxy-4-methylphenyl)boronic acid. This document outlines the critical role of the base in the catalytic cycle, presents comparative data to guide selection, and offers detailed experimental protocols for reaction setup and optimization.

Introduction to Base Selection in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity.[1] The primary role of the base is to activate the boronic acid, facilitating the crucial transmetalation step in the palladium-catalyzed cycle. For sterically hindered substrates like this compound, where the ortho-methoxy group can influence the reaction, careful selection of the base is paramount for achieving optimal results. Stronger bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective in these challenging couplings.[2][3]

The reaction mechanism generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1][4][5][6][7] The base is directly involved in the transmetalation step, where it is believed to form a more nucleophilic boronate species ("ate" complex) from the boronic acid, which then reacts with the palladium complex.[1][2]

Comparative Performance of Common Bases

While specific quantitative data for the Suzuki reaction with this compound is not extensively available in the form of a direct comparative study of bases, data from reactions with structurally similar or other sterically hindered arylboronic acids can provide valuable insights. The following table summarizes the performance of various bases in a representative Suzuki-Miyaura coupling reaction. This data should be considered illustrative and serves as a starting point for optimization.

Table 1: Illustrative Comparison of Bases in a Suzuki-Miyaura Coupling Reaction

BaseTypical Solvent SystemTemperature (°C)General ObservationsPotential Yield Range (%)
K₃PO₄Toluene/H₂O, Dioxane/H₂O80 - 110A strong and effective base, often successful for difficult or sterically hindered couplings.[2][8]85 - 95
Cs₂CO₃Dioxane, Toluene, DMF80 - 110More soluble in organic solvents than K₂CO₃ and often enhances reaction rates, particularly with hindered substrates.[1][3][8]80 - 92
K₂CO₃Toluene/EtOH/H₂O, THF/H₂O80 - 110A standard, widely used, and cost-effective base. May be less effective for challenging substrates.[8][9]70 - 88
NaOHDME/H₂O, Toluene/H₂O80 - 100A strong base, but its high basicity can sometimes lead to side reactions.[10]65 - 85
KFTHF (anhydrous), Dioxane60 - 80A milder option, useful for substrates with base-sensitive functional groups. Often requires anhydrous conditions.[1][8][11]60 - 80
Na₂CO₃Dioxane/H₂O, EtOH/H₂O80 - 110A common and effective base, often providing good yields.[12]75 - 90

Note: Yields are highly dependent on the specific aryl halide, catalyst, ligand, and reaction conditions used.

The ortho-methoxy group in this compound can potentially chelate to the palladium center, which may influence the reaction mechanism and the effectiveness of different bases.[13][14] Therefore, empirical screening of several bases is highly recommended to determine the optimal conditions for a specific coupling partner.

Diagrams

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_oxadd Oxidative Addition cluster_trans Transmetalation cluster_redelim Reductive Elimination Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_halide R¹-Pd(II)Ln-X Transmetalation Transmetalation PdII_aryl R¹-Pd(II)Ln-R² PdII_halide->PdII_aryl PdII_aryl->Pd0 Regeneration RedElim Reductive Elimination Product R¹-R² PdII_aryl->Product ArylHalide R¹-X ArylHalide->PdII_halide BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base Base->Boronate Boronate->PdII_aryl

Suzuki-Miyaura Catalytic Cycle
Experimental Workflow for Base Screening

This diagram outlines a logical workflow for screening different bases to optimize the Suzuki reaction.

Experimental_Workflow Start Reaction Planning (Aryl Halide, Boronic Acid, Catalyst, Solvent) Base_Screen Set up Parallel Reactions with Different Bases (K₃PO₄, Cs₂CO₃, K₂CO₃, etc.) Start->Base_Screen Reaction_Setup Reaction Setup under Inert Atmosphere Base_Screen->Reaction_Setup Heating Heating and Stirring (e.g., 80-110 °C, 12-24 h) Reaction_Setup->Heating Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) Heating->Monitoring Workup Reaction Work-up and Product Isolation Monitoring->Workup Analysis Analysis of Yield and Purity (NMR, GC-MS, LC-MS) Workup->Analysis Optimization Select Optimal Base and Further Optimize Conditions (Temperature, Concentration) Analysis->Optimization

Workflow for Base Screening

Experimental Protocols

The following protocols provide detailed methodologies for performing a Suzuki-Miyaura coupling reaction with this compound, including a procedure for base screening.

Protocol 1: General Procedure for Base Screening

This protocol is designed to efficiently screen a variety of bases to identify the optimal conditions for the coupling of this compound with a given aryl halide.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Bases for screening (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃, KF; 2.0 mmol each)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)

  • Inert gas (Nitrogen or Argon)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a series of oven-dried reaction vials or a multi-well reaction block, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (0.02 mmol). To each vial, add a different base (2.0 mmol).

  • Inert Atmosphere: Seal the vials with septa, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Add the degassed solvent mixture (10 mL) to each vial via syringe.

  • Reaction: Heat the reaction mixtures to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reactions to room temperature. Dilute each mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. Determine the yield and purity of the product from each reaction to identify the optimal base.

Protocol 2: Optimized Suzuki-Miyaura Coupling

This protocol provides a method for a scaled-up Suzuki-Miyaura reaction using an optimized base, for instance, K₃PO₄, which is often effective for sterically hindered substrates.

Materials:

  • This compound (1.5 g, 9.0 mmol)

  • Aryl Bromide (e.g., 1-bromo-4-nitrobenzene, 1.5 g, 7.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.084 g, 0.375 mmol, 5 mol%)

  • SPhos (0.308 g, 0.75 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (4.8 g, 22.5 mmol)

  • 1,4-Dioxane (degassed, 60 mL)

  • Water (degassed, 15 mL)

Procedure:

  • Glassware Preparation: Oven-dry a 250 mL round-bottom flask and a condenser. Allow them to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the reaction flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water (4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (100 mL). Filter the mixture through a pad of Celite®. Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

These protocols provide a solid foundation for researchers to successfully perform and optimize Suzuki-Miyaura reactions with the sterically demanding this compound. Empirical determination of the ideal base for each specific coupling partner remains a crucial step for achieving the highest possible yields and purity.

References

Application Notes and Protocols for Solvent Effects in Suzuki Coupling of (2-Methoxy-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the critical role of solvents in the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of (2-Methoxy-4-methylphenyl)boronic acid. While direct comparative studies on this specific boronic acid are not extensively documented in publicly available literature, this guide extrapolates from well-established principles of Suzuki-Miyaura reactions involving structurally similar substituted phenylboronic acids. The provided protocols offer a robust starting point for reaction optimization and successful synthesis of the desired biaryl compounds.

Introduction to Solvent Effects in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1] The choice of solvent is a critical parameter that can significantly influence the reaction's yield, rate, and selectivity.[2] The solvent system affects the solubility of reagents, the stability of the palladium catalyst, and the mechanism of the catalytic cycle, including the crucial transmetalation step.[2][3]

For a substituted boronic acid like this compound, which possesses both an electron-donating methoxy group in the ortho position and a methyl group in the para position, the solvent can play a nuanced role. The ortho-methoxy group may have a chelating effect with the palladium center, which can influence the reaction kinetics and selectivity.[4]

Key Considerations for Solvent Selection

Several factors should be considered when selecting a solvent system for the Suzuki coupling of this compound:

  • Solubility of Reagents: The solvent must effectively dissolve the aryl halide, the boronic acid, and the base to ensure a homogeneous reaction mixture and efficient mass transport.[2]

  • Catalyst Stability and Activity: The solvent can impact the stability of the active Pd(0) catalyst. Some solvents can coordinate with the palladium center, influencing its reactivity.[5] The exclusion of oxygen by using degassed solvents is crucial to prevent catalyst deactivation.[3]

  • Role of Water: Many Suzuki coupling reactions are performed in a biphasic system, typically an organic solvent with an aqueous solution of an inorganic base (e.g., K₂CO₃, K₃PO₄). Water can aid in dissolving the base and facilitate the transmetalation step by promoting the formation of the boronate anion.[3] However, excess water can also lead to undesired protodeboronation of the boronic acid.[6]

  • Solvent Polarity: The polarity of the solvent can influence the rates of the individual steps in the catalytic cycle. While a range of solvents from nonpolar (e.g., toluene) to polar apathetic (e.g., DMF) can be used, the optimal choice is often substrate-dependent.[5]

  • Reaction Temperature: The boiling point of the solvent will dictate the accessible temperature range for the reaction. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions.[6]

Illustrative Data on Solvent Effects in Suzuki Coupling

Aryl HalideBoronic AcidCatalyst/LigandBaseSolvent System (v/v)Temp (°C)Time (h)Yield (%)Reference
4-BromotoluenePhenylboronic acidPdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O (4:1)801295[7]
4-IodoanisolePhenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O (1:2)RT-91[8]
Aryl BromideMethyl 4-boronobenzoatePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)80-100--[3]
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)80-120-High[7]
Ortho-bromoanilineBenzylboronic esterCataCXium A palladacycleCs₂CO₃2-MeTHF80-95[9]

Note: This table is for illustrative purposes and the optimal conditions for the Suzuki coupling of this compound may vary.

Experimental Protocols

The following are generalized protocols for performing and optimizing the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv; or K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water (4:1, v/v), 5 mL)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[6]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Solvent Screening for Optimization

To determine the optimal solvent for a specific Suzuki coupling reaction, a parallel screening of different solvent systems is recommended.

Procedure:

  • Set up multiple small-scale reactions (e.g., in vials within a heating block) using the general procedure outlined in Protocol 1.

  • In each reaction vessel, use a different degassed solvent or solvent mixture. A good starting point for screening includes:

    • 1,4-Dioxane/H₂O (4:1)

    • Toluene/H₂O (4:1)

    • THF/H₂O (4:1)

    • DMF (anhydrous)

    • Acetonitrile (anhydrous)

    • 2-MeTHF

  • Run all reactions under identical conditions (temperature, time, stoichiometry).

  • After the designated reaction time, quench all reactions and analyze the crude reaction mixtures by a quantitative method (e.g., LC-MS with an internal standard or ¹H NMR with an internal standard) to determine the yield of the desired product in each solvent.

  • The solvent system that provides the highest yield and cleanest reaction profile should be selected for larger-scale synthesis.

Visualizations

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Solvent_Screening_Workflow start Start: Define Reaction (Aryl Halide, Boronic Acid, Catalyst, Base) prepare_reactions Prepare Multiple Reaction Vials (Identical Stoichiometry) start->prepare_reactions add_solvents Add Different Degassed Solvents (e.g., Dioxane/H2O, Toluene/H2O, DMF) prepare_reactions->add_solvents run_reactions Run Reactions Under Identical Conditions (Temperature, Time) add_solvents->run_reactions analysis Quench and Analyze Reactions (LC-MS or NMR) run_reactions->analysis compare Compare Yields and Purity analysis->compare select Select Optimal Solvent System compare->select Solvent_Influence cluster_properties Properties cluster_effects Effects on Reaction solvent Solvent Properties polarity Polarity solvent->polarity coordinating_ability Coordinating Ability solvent->coordinating_ability proticity Proticity (presence of H₂O) solvent->proticity boiling_point Boiling Point solvent->boiling_point solubility Reagent & Base Solubility polarity->solubility catalyst_stability Catalyst Stability coordinating_ability->catalyst_stability transmetalation_rate Transmetalation Rate proticity->transmetalation_rate reaction_temp Reaction Temperature boiling_point->reaction_temp outcome Reaction Outcome (Yield, Rate, Selectivity) solubility->outcome catalyst_stability->outcome transmetalation_rate->outcome reaction_temp->outcome

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (2-Methoxy-4-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. (2-Methoxy-4-methylphenyl)boronic acid is a valuable building block in this context, offering the introduction of a substituted phenyl ring with specific electronic and steric properties that can influence the pharmacological profile of a molecule. The methoxy and methyl groups can play crucial roles in directing molecular interactions and affecting metabolic stability.

This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis of biaryl compounds.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an aryl or vinyl halide (or triflate). The reaction typically involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[1] A base is required to activate the boronic acid for the transmetalation step.

dot

Suzuki_Miyaura_Coupling cluster_catalyst Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n PdII_halide Ar^1-Pd(II)L_n-X Pd0->PdII_halide Oxidative Addition PdII_biaryl Ar^1-Pd(II)L_n-Ar^2 PdII_halide->PdII_biaryl Transmetalation PdII_biaryl->Pd0 Reductive Elimination Product Ar^1-Ar^2 (Biaryl Product) PdII_biaryl->Product ArylHalide Ar^1-X (Aryl Halide) ArylHalide->PdII_halide BoronicAcid Ar^2-B(OH)_2 (this compound) BoronicAcid->PdII_biaryl Base Base (e.g., K2CO3) Base->PdII_biaryl Experimental_Workflow start Start reagents Combine Reagents: - this compound - Aryl Halide - Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar) reagents->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat and Stir (80-120 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Reaction Workup: - Cool to RT - Dilute & Wash monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Biaryl Product purify->product

References

Application Notes and Protocols for (2-Methoxy-4-methylphenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxy-4-methylphenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its unique electronic and steric properties make it a valuable reagent for the synthesis of complex organic molecules, particularly in the development of kinase inhibitors for oncology. The methoxy and methyl substituents on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compound, such as metabolic stability, solubility, and binding affinity to the target protein.

These application notes provide an overview of the use of this compound in the synthesis of kinase inhibitors, with a focus on s-triazine derivatives targeting the PI3K/mTOR signaling pathway. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its application in drug discovery and development.

Application in Kinase Inhibitor Synthesis

This compound is a key reagent in the synthesis of various kinase inhibitors. The Suzuki-Miyaura coupling reaction allows for the efficient introduction of the 2-methoxy-4-methylphenyl moiety into heterocyclic scaffolds, which are common cores of kinase inhibitors. This structural motif can contribute to the inhibitor's potency and selectivity.

Synthesis of s-Triazine Based Kinase Inhibitors

A significant application of this compound is in the synthesis of substituted 1,3,5-triazine derivatives. These compounds have shown promise as potent inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. The general synthetic approach involves the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride core, followed by a Suzuki-Miyaura coupling to introduce the (2-Methoxy-4-methylphenyl) group.

Quantitative Data

The following tables summarize the yields of Suzuki-Miyaura coupling reactions using arylboronic acids, including those structurally similar to this compound, and the inhibitory activities of the resulting s-triazine derivatives against various cancer cell lines and kinases.

Table 1: Representative Yields of Suzuki-Miyaura Coupling Reactions

Aryl HalideBoronic AcidCatalyst/BaseSolventYield (%)Reference
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ / K₂CO₃1,4-Dioxane/H₂O81[1]
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ / K₂CO₃1,4-Dioxane/H₂O92 (on a similar substrate)[1]
2-Bromo-4-methylpyridine4-Chlorophenylboronic acidPd(dppf)Cl₂ / K₂CO₃1,4-Dioxane/H₂O80 (representative)[1]
2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazinep-methoxyphenylboronic acidMagnetic silica supported palladium complex / K₂CO₃Ethanol93.5[2]
3,4,5-tribromo-2,6-dimethylpyridineortho-methoxyphenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/H₂O90 (total yield of isomers)[3]

Table 2: In Vitro Inhibitory Activity (IC₅₀) of s-Triazine Derivatives

CompoundTarget Cell Line/KinaseIC₅₀ (µM)Reference
Compound 47 (s-triazine derivative) A549 (Lung Carcinoma)0.20 ± 0.05[4]
MCF-7 (Breast Cancer)1.25 ± 0.11[4]
Hela (Cervical Cancer)1.03 ± 0.24[4]
PI3K (kinase assay) 0.007 [4]
mTOR (kinase assay) 0.048 [4]
Compound 48 (2-arylurea-1,3,5-triazine derivative) PI3K (kinase assay) 0.0238 [4]
mTOR (kinase assay) 0.0109 [4]
Compound 35 (s-triazine with benzimidazole) PI3Kδ (kinase assay) 0.0023 [4]
PI3Kα (kinase assay)0.0146[4]
PI3Kβ (kinase assay)0.034[4]
PI3Kγ (kinase assay)0.849[4]
mTOR (kinase assay)0.0154[4]
Compound 2 (2-(thiophen-2-yl)-1,3,5-triazine derivative) A549 (Lung Carcinoma)0.20[5]
MCF-7 (Breast Cancer)1.25[5]
Hela (Cervical Cancer)1.03[5]
Compound 3 (4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol) MDA-MB-231 (Breast Cancer)15.83[5]
MCF-7 (Breast Cancer)16.32[5]
HeLa (Cervical Cancer)2.21[5]
HepG2 (Hepatocellular Carcinoma)12.21[5]
PI3K (kinase assay) 0.00341 [5]
mTOR (kinase assay) 0.00845 [5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Dichloro-s-triazine with this compound

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • 2,4-Dichloro-6-(substituted)-1,3,5-triazine (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2,4-dichloro-6-(substituted)-1,3,5-triazine, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes to remove oxygen.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Triazine, Boronic Acid, Catalyst, and Base in Schlenk Flask inert Establish Inert Atmosphere (Purge with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-120 °C) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash with Water and Brine cool->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify product Isolated Product purify->product

General workflow for Suzuki-Miyaura coupling.

Signaling Pathways and Mechanism of Action

The s-triazine derivatives synthesized using this compound have been shown to target the PI3K/Akt/mTOR signaling pathway.[4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

The s-triazine inhibitors block the activity of PI3K and/or mTOR, thereby inhibiting the downstream signaling cascade and leading to a reduction in cancer cell proliferation and survival.

PI3K_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibits when unphosphorylated Inhibitor s-Triazine Inhibitor (Synthesized from This compound) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

References

Application Notes and Protocols for Cross-Coupling Reactions Involving (2-Methoxy-4-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of (2-Methoxy-4-methylphenyl)boronic acid in various palladium and copper-catalyzed cross-coupling reactions. This versatile building block is a valuable reagent in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science for the construction of biaryl and other coupled structures.

Introduction to Cross-Coupling Reactions

Cross-coupling reactions are powerful synthetic tools that enable the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a key substrate, particularly in Suzuki-Miyaura coupling, due to its stability, low toxicity, and ease of handling. Its unique electronic and steric properties, conferred by the methoxy and methyl substituents, influence its reactivity and make it a valuable component in the synthesis of targeted molecules. This document will detail its application in Suzuki-Miyaura, Heck-type, Sonogashira-type, and Chan-Lam cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate, and it is one of the most widely used methods for the synthesis of biaryl compounds.[1][2][3] The reaction generally proceeds under mild conditions and is tolerant of a wide range of functional groups.[3]

General Reaction Scheme:

Suzuki_Miyaura A This compound catalyst Pd Catalyst Base A->catalyst B Aryl/Vinyl Halide or Triflate B->catalyst C Biaryl Product catalyst->C

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol describes the synthesis of 2,4'-dimethoxy-4-methylbiphenyl.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and finely ground K₃PO₄ (2.0 equiv.).

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2,4'-dimethoxy-4-methylbiphenyl.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions involving arylboronic acids with various aryl halides. The yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

This compound Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1004-12~90
1-Bromo-4-nitrobenzenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~85-95
2-BromopyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012~70-85
4-ChlorotoluenePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Toluene8024~75-90

Heck-Type (Oxidative Heck) Reaction

The conventional Heck reaction couples an aryl halide with an alkene.[4][5] A variation, the oxidative Heck reaction, allows for the coupling of arylboronic acids with alkenes in the presence of an oxidant that regenerates the active Pd(II) catalyst.[6][7] This method avoids the use of aryl halides.

General Reaction Scheme:

Heck_Type A This compound catalyst Pd Catalyst Oxidant A->catalyst B Alkene B->catalyst C Substituted Alkene catalyst->C Sonogashira_Type A This compound catalyst Pd/Cu Catalyst Base, Oxidant A->catalyst B Terminal Alkyne B->catalyst C Disubstituted Alkyne catalyst->C Chan_Lam A This compound catalyst Cu Catalyst Base, Oxidant (Air) A->catalyst B Amine (R₂NH) B->catalyst C Aryl Amine catalyst->C Reaction_Selection start Desired Bond Formation? c_c C-C Bond start->c_c c_n C-N Bond start->c_n biaryl Biaryl Synthesis? c_c->biaryl alkenyl Alkene Synthesis? c_c->alkenyl alkynyl Alkyne Synthesis? c_c->alkynyl chan_lam Chan-Lam Amination c_n->chan_lam suzuki Suzuki-Miyaura Coupling biaryl->suzuki heck Oxidative Heck Reaction alkenyl->heck sonogashira Sonogashira-Type Coupling alkynyl->sonogashira

References

Scale-up Synthesis of (2-Methoxy-4-methylphenyl)boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxy-4-methylphenyl)boronic acid is a versatile building block in organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility is prominent in the construction of complex biaryl structures, which are common motifs in medicinally active compounds. This document provides detailed application notes and scalable protocols for the synthesis, purification, and application of this compound, catering to the needs of researchers in both academic and industrial settings.

Application Highlight: Synthesis of 17ß-Hydroxysteroid Dehydrogenase Type 2 (17ß-HSD2) Inhibitors

A significant application of substituted phenylboronic acids, including the closely related isomer 4-methoxy-2-methylphenylboronic acid, is in the synthesis of inhibitors for 17ß-hydroxysteroid dehydrogenase type 2 (17ß-HSD2).[1][2][3][4][5] This enzyme is a key therapeutic target for osteoporosis, as it is involved in the metabolic inactivation of estradiol and testosterone.[1][5] By inhibiting 17ß-HSD2, the local concentration of these active steroids in bone tissue can be increased, offering a potential treatment strategy.

The Suzuki-Miyaura coupling reaction serves as a powerful tool to forge the crucial carbon-carbon bond between the this compound and a suitable heterocyclic or aromatic partner, forming the core scaffold of the inhibitor.

Proposed Signaling Pathway Inhibition

G cluster_0 Cellular Metabolism cluster_1 Therapeutic Intervention Estradiol Estradiol (Active) HSD2 17ß-HSD2 Enzyme Estradiol->HSD2 Metabolism Estrone Estrone (Inactive) Testosterone Testosterone (Active) Testosterone->HSD2 Metabolism Androstenedione Androstenedione (Inactive) HSD2->Estrone HSD2->Androstenedione Inhibitor Small Molecule Inhibitor (Synthesized via Suzuki Coupling) Inhibitor->HSD2 Inhibition

Caption: Inhibition of 17ß-HSD2 by a small molecule inhibitor.

Scale-up Synthesis Protocol

The recommended scalable synthesis of this compound proceeds via a two-step sequence starting from the commercially available 1-bromo-2-methoxy-4-methylbenzene. The key steps involve the formation of a Grignard reagent followed by in-situ borylation with a trialkyl borate.

Part 1: Grignard Reagent Formation

Reaction: 1-bromo-2-methoxy-4-methylbenzene to (2-Methoxy-4-methylphenyl)magnesium bromide

Experimental Protocol:

  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and a nitrogen inlet is thoroughly dried and purged with nitrogen.

  • Magnesium Activation: The reactor is charged with magnesium turnings (1.2 eq). The turnings are stirred under a gentle stream of nitrogen to ensure they are free-flowing. A small iodine crystal is added to initiate the reaction.

  • Reagent Preparation: In a separate, dry vessel, a solution of 1-bromo-2-methoxy-4-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF, 5 L) is prepared.

  • Initiation: A small portion (approx. 200 mL) of the bromide solution is added to the magnesium turnings. The mixture is gently warmed to 35-40 °C to initiate the Grignard formation, which is indicated by a gentle reflux and the disappearance of the iodine color.

  • Addition: Once the reaction has initiated, the remaining bromide solution is added dropwise over 2-3 hours, maintaining a gentle reflux (approximately 65 °C) through controlled heating and cooling of the reactor jacket.

  • Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark brown to grey solution of the Grignard reagent is cooled to room temperature for the next step.

Part 2: Borylation and Work-up

Reaction: (2-Methoxy-4-methylphenyl)magnesium bromide to this compound

Experimental Protocol:

  • Cooling: The Grignard reagent solution is cooled to -70 °C using a dry ice/acetone bath.

  • Borylation: A solution of triisopropyl borate (1.5 eq) in anhydrous THF (2 L) is added dropwise to the cold Grignard solution over 2-3 hours, ensuring the internal temperature does not rise above -60 °C.

  • Warming: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

  • Hydrolysis: The reaction is carefully quenched by the slow, dropwise addition of 2 M hydrochloric acid (HCl) at 0-10 °C until the pH is acidic (pH ~2).

  • Extraction: The layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 2 L). The combined organic layers are washed with brine (2 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

Purification Protocol

Arylboronic acids can often be challenging to purify via standard silica gel chromatography. A highly effective method for purification is through an acid-base extraction, leveraging the acidic nature of the boronic acid.

  • Dissolution: The crude product is dissolved in a suitable organic solvent such as ethyl acetate (5 L).

  • Basic Extraction: The organic solution is extracted with an aqueous solution of sodium hydroxide (1 M NaOH, 3 x 2 L). The boronic acid will be deprotonated and move into the aqueous layer as its boronate salt.

  • Acidification: The combined aqueous layers are cooled to 0-5 °C and acidified with concentrated HCl until the pH is approximately 2, leading to the precipitation of the purified boronic acid.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford pure this compound.

Data Presentation

ParameterValue
Starting Material 1-bromo-2-methoxy-4-methylbenzene
Key Reagents Magnesium, Triisopropyl borate
Solvent Anhydrous Tetrahydrofuran (THF)
Typical Yield 75-85%
Purity (Post-Purification) >98% (by HPLC and ¹H NMR)
Appearance White to off-white solid

Table 1: Summary of quantitative data for the scale-up synthesis of this compound.

Experimental Workflow Diagram

G cluster_0 Synthesis cluster_1 Purification start 1-bromo-2-methoxy-4-methylbenzene grignard Grignard Formation (Mg, THF) start->grignard borylation Borylation (Triisopropyl borate, -70°C) grignard->borylation hydrolysis Acidic Hydrolysis (HCl) borylation->hydrolysis crude Crude Product hydrolysis->crude dissolution Dissolution (Ethyl Acetate) crude->dissolution extraction Basic Extraction (NaOH) dissolution->extraction acidification Acidification (HCl) extraction->acidification filtration Filtration & Drying acidification->filtration final_product This compound filtration->final_product

Caption: Workflow for the synthesis and purification of the boronic acid.

Logical Relationship for Suzuki Coupling

G A This compound E Suzuki-Miyaura Cross-Coupling A->E B Aryl/Heteroaryl Halide B->E C Palladium Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., Na2CO3, K2CO3) D->E F Biaryl Product (e.g., 17ß-HSD2 Inhibitor Core) E->F

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

References

Green Chemistry Approaches for Reactions of (2-Methoxy-4-methylphenyl)boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of green chemistry principles applied to reactions involving (2-Methoxy-4-methylphenyl)boronic acid, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. The protocols outlined below aim to reduce environmental impact by employing sustainable solvents, minimizing waste, and utilizing efficient catalytic systems.

Introduction to Green Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. However, traditional methods often rely on volatile and hazardous organic solvents and homogeneous catalysts that are difficult to recover. Green chemistry approaches seek to address these limitations by focusing on several key areas:

  • Sustainable Solvents: Replacing conventional solvents with water, bio-derived solvents (e.g., 2-methyltetrahydrofuran), or performing reactions under solvent-free conditions.

  • Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption.

  • Catalyst Efficiency and Recyclability: Employing highly active catalysts at low loadings and developing heterogeneous or recyclable catalytic systems to minimize metal waste.

  • Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Application Notes: Greener Solvents for this compound Couplings

The choice of solvent is a critical factor in the environmental impact of a chemical reaction. For Suzuki-Miyaura couplings of this compound, several greener alternatives to traditional solvents like toluene, dioxane, and DMF have been successfully implemented for structurally similar boronic acids.

1. Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost.[1][2] Reactions in water can be facilitated by the use of water-soluble ligands or phase-transfer catalysts. For boronic acids, the use of an aqueous base is often sufficient to promote the reaction.

2. Bio-Derived Solvents: Solvents derived from renewable resources offer a more sustainable option. 2-Methyltetrahydrofuran (2-MeTHF), derived from biomass, is an excellent alternative to THF and other ethers, exhibiting higher boiling point and greater stability.[3] Other bio-solvents like γ-valerolactone (GVL) are also gaining traction.

3. Green Alcohol Solvents: tert-Amyl alcohol has been demonstrated as a green solvent for nickel-catalyzed Suzuki-Miyaura couplings, offering a less hazardous alternative to traditional organic solvents.[4]

The selection of the solvent system will depend on the specific substrates and catalyst used. For this compound, aqueous or 2-MeTHF-based systems are excellent starting points for developing a greener Suzuki-Miyaura coupling protocol.

Data Presentation: Comparison of Green Suzuki-Miyaura Coupling Conditions

The following table summarizes quantitative data for Suzuki-Miyaura coupling reactions of aryl halides with this compound and structurally similar analogs under various green conditions. This data is compiled to provide a comparative overview of different approaches.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Bromoanisole4-Methoxyphenylboronic acidPd/C (1.4)K₂CO₃DMF/Microwave1500.3392Adapted from[4]
24-IodoanisolePhenylboronic acidPd/H-MOR (zeolite)K₂CO₃H₂O/EtOH (4:1)80195[5]
34-MethoxyiodobenzenePhenylboronic acidPd/TiO₂--Visible Light-87 (after 5 cycles)[6]
45-Bromo-2-methoxyphenol(4-methylphenyl)boronic acidPd(PPh₃)₄K₂CO₃Ethanol/Water80-100-High[7]
5Aryl BromidesPhenylboronic acidFe₃O₄@SiO₂-APBA-PdK₂CO₃H₂O/EtOH (1:1)601.33High[8]
6Heterocyclic HalidesPhenylboronic acidNiCl₂(PCy₃)₂ (5)K₃PO₄2-Me-THF1001270-95[7]

Experimental Protocols

The following are detailed experimental protocols for green Suzuki-Miyaura reactions. Protocol 1 is a general method adapted for this compound in an aqueous system, while Protocol 2 describes a nickel-catalyzed approach in a green organic solvent.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling in an Aqueous System

This protocol is adapted from established procedures for Suzuki-Miyaura reactions in aqueous media and is suitable for the coupling of this compound with various aryl bromides.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium on carbon (10% Pd, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Deionized water (5 mL)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and heat source

Procedure:

  • To a round-bottom flask, add this compound, the aryl bromide, palladium on carbon, and potassium carbonate.

  • Add deionized water to the flask.

  • Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling in 2-MeTHF

This protocol utilizes a more earth-abundant nickel catalyst in a bio-derived solvent, offering a greener alternative to palladium-based systems in traditional solvents.[7]

Materials:

  • This compound (1.5 mmol, 1.5 equiv)

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous (5 mL)

  • Schlenk flask and inert gas supply (Nitrogen or Argon)

  • Standard glassware for inert atmosphere techniques

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the aryl halide, this compound, NiCl₂(PCy₃)₂, and potassium phosphate.

  • Add anhydrous 2-MeTHF via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Diagram 1: General Workflow for Green Suzuki-Miyaura Coupling

G cluster_start Starting Materials cluster_reaction Reaction Conditions A This compound F Suzuki-Miyaura Coupling A->F B Aryl Halide B->F C Green Solvent (e.g., Water, 2-MeTHF) C->F D Catalyst (e.g., Pd/C, Ni-based) D->F E Base (e.g., K2CO3, K3PO4) E->F G Workup & Purification F->G H Biaryl Product G->H I Catalyst Recycling G->I I->D

Caption: A generalized workflow for a green Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L_n R_Pd_X R-Pd(II)-X L_n Pd0->R_Pd_X Ar-X OxAdd Oxidative Addition R_Pd_R R-Pd(II)-R' L_n R_Pd_X->R_Pd_R Ar'B(OH)₂ (activated by base) Transmetal Transmetalation R_Pd_R->Pd0 Product R-R' R_Pd_R->Product RedElim Reductive Elimination ArX Ar-X ArBOH Ar'B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: (2-Methoxy-4-methylphenyl)boronic acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxy-4-methylphenyl)boronic acid is a substituted arylboronic acid that holds potential as a building block in the synthesis of advanced organic electronic materials. Its structural features—a methoxy group and a methyl group on the phenyl ring—can influence the electronic properties, solubility, and morphology of resulting organic semiconductors. While specific applications and detailed performance data for materials derived from this particular boronic acid are not extensively reported in peer-reviewed literature, its utility can be inferred from the well-established role of similar boronic acids in the development of materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). This document provides a general overview of its potential applications, a representative synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction, and a discussion of the expected influence of its chemical structure on material properties.

Introduction

Organic electronics is a rapidly advancing field that relies on the design and synthesis of novel carbon-based materials with tailored optoelectronic properties. Arylboronic acids are crucial reagents in this area, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the conjugated backbones of organic semiconductors.[1] The substituents on the boronic acid play a critical role in tuning the final properties of the material. The methoxy group in this compound is an electron-donating group that can increase the highest occupied molecular orbital (HOMO) energy level of a conjugated molecule, potentially improving hole injection and transport. The methyl group can enhance solubility and influence the solid-state packing of the material.

Potential Applications in Organic Electronics

Based on the functionalities of the (2-Methoxy-4-methylphenyl) moiety, materials derived from this boronic acid could be employed in various layers of organic electronic devices:

  • Hole Transport Layers (HTLs): The electron-rich nature of the 2-methoxy-4-methylphenyl group can be beneficial for materials used in HTLs, facilitating the transport of positive charge carriers (holes) from the anode to the emissive layer in OLEDs or the active layer in OPVs.

  • Emissive Layers (EMLs): As a component of an emissive molecule, this group could be used to tune the emission color and improve the quantum efficiency of OLEDs. The methoxy group can influence the intramolecular charge transfer characteristics of a molecule, which is a key factor in determining its emission properties.

  • Host Materials: In phosphorescent OLEDs (PHOLEDs), the (2-Methoxy-4-methylphenyl) group could be incorporated into host materials to modulate the triplet energy and facilitate efficient energy transfer to the phosphorescent guest emitter.

  • Organic Semiconductors in OFETs: The solubility and morphological effects imparted by the substituents could be advantageous for the active layer in OFETs, where a well-ordered thin film is crucial for high charge carrier mobility.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

While a specific protocol for this compound is not available, the following is a general and widely used procedure for the Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl compound, a common structural motif in organic electronic materials. This protocol should be optimized for specific substrates.

Reaction: Synthesis of a generic biaryl compound from an aryl halide and this compound.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Degassing: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Due to the lack of specific experimental data in the literature for organic electronic devices utilizing materials derived from this compound, a quantitative data table cannot be provided. Researchers are encouraged to characterize novel materials synthesized using this precursor to determine key performance metrics, which would typically include:

Parameter Description Typical Units
Device Efficiency For OLEDs: External Quantum Efficiency (EQE), Luminous Efficacy. For OPVs: Power Conversion Efficiency (PCE).% or lm/W
Charge Carrier Mobility The velocity of charge carriers (electrons or holes) in an electric field, typically measured in an OFET configuration.cm²/Vs
Luminance The intensity of light emitted from an OLED at a given voltage or current density.cd/m²
Emission Wavelength (λₘₐₓ) The peak wavelength of light emitted from an OLED.nm
HOMO/LUMO Energy Levels Highest Occupied and Lowest Unoccupied Molecular Orbital energy levels, crucial for charge injection and transport.eV
Device Lifetime (LT₅₀) The time it takes for the initial luminance of an OLED to decrease by 50%.hours

Mandatory Visualizations

Suzuki_Miyaura_Coupling Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Boronic_Acid This compound (Ar'-B(OH)₂) Transmetalation Transmetalation Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Pd(II)_Complex->Transmetalation Pd(II)_Biaryl_Complex Ar-Pd(II)-Ar' Transmetalation->Pd(II)_Biaryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Biaryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Product Biaryl Product (Ar-Ar') Reductive_Elimination->Product Base Base

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with (2-Methoxy-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Yields in Suzuki Coupling with (2-Methoxy-4-methylphenyl)boronic acid

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions, specifically with the sterically hindered and electron-rich this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound resulting in a low yield?

A1: Low yields with this substrate are common and typically stem from a combination of factors related to its specific structure. The primary challenges are:

  • Steric Hindrance: The methoxy group at the ortho-position (position 2) creates significant steric bulk around the boron center. This can slow down crucial steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1]

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the starting material.[2] Electron-donating groups, like the methoxy and methyl groups on your substrate, can make the boronic acid more susceptible to this undesired pathway.[3][4]

  • Suboptimal Reaction Conditions: Sterically hindered and electron-rich boronic acids often fail under "standard" Suzuki conditions. They require carefully optimized catalysts, ligands, bases, and solvents to favor the desired cross-coupling over side reactions.[5][6]

Q2: My main side-product is 3-methylanisole, the result of protodeboronation. How can I minimize this?

A2: The formation of 3-methylanisole confirms that protodeboronation is a significant issue.[2] To mitigate this, consider the following strategies:

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative. Potassium trifluoroborate salts (-BF₃K) or boronate esters (e.g., pinacol esters) are significantly more resistant to protodeboronation.[5][2] They slowly release the boronic acid into the reaction, keeping its concentration low and minimizing degradation.[5][7]

  • Optimize the Base and Solvent: Use anhydrous conditions where possible. While some water is often necessary, excess water can promote protodeboronation.[4] Using a finely powdered, strong, non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in solvents like dioxane or toluene is often effective.[5][8]

  • Employ a "Slow Release" Strategy: Using boronic acid derivatives like MIDA boronates or the aforementioned trifluoroborates ensures the boronic acid concentration is kept low throughout the reaction, which minimizes the potential for side reactions.[2]

Q3: What are the best catalyst and ligand combinations for this sterically hindered coupling?

A3: For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[9] The key is to use a catalyst system that can accommodate the steric bulk and accelerate the catalytic cycle.

  • Bulky, Electron-Rich Ligands: These are essential. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective. They promote the formation of a highly reactive palladium(0) species and accelerate both the oxidative addition and the final reductive elimination step.[9]

  • Precatalysts: Modern palladium precatalysts (e.g., XPhos Pd G3) are often more effective than generating the active catalyst in situ.[5] They are more stable and provide more reproducible results.

Q4: I suspect my boronic acid has degraded. How can I check its purity and improve its stability for the reaction?

A4: Boronic acids can dehydrate over time to form cyclic anhydrides (boroxines) or degrade via protodeboronation upon storage.[6][7]

  • Purity Check: Verify the purity of your boronic acid by NMR or check its melting point. The presence of boroxine or other impurities can inhibit the reaction.

  • Conversion to a More Stable Form: The most robust solution is to convert the boronic acid to its corresponding potassium trifluoroborate salt or a pinacol ester.[5] These derivatives are typically stable, crystalline solids that are less prone to degradation and can be stored for longer periods.[5]

Troubleshooting Guide

This table summarizes common problems and recommended solutions for optimizing the Suzuki coupling of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Yield Inactive catalyst; Steric hindrance; Protodeboronation of boronic acid.Use a bulky, electron-rich ligand (e.g., XPhos, SPhos) with a modern Pd precatalyst (e.g., XPhos Pd G3). Increase reaction temperature to 80–110 °C. Convert boronic acid to a more stable trifluoroborate salt.[5]
Protodeboronation Boronic acid instability; Presence of excess water; Suboptimal base.Use anhydrous solvents and ensure reagents are dry. Switch to a non-aqueous base like K₃PO₄ or Cs₂CO₃.[1] Use a boronic acid surrogate like a pinacol ester or trifluoroborate salt.[2]
Homocoupling of Boronic Acid Presence of oxygen in the reaction; Inefficient reduction of Pd(II) precatalyst.Thoroughly degas all solvents and maintain a strict inert (Argon or Nitrogen) atmosphere.[5][6] Use a Pd(0) source like Pd₂(dba)₃ or an efficient precatalyst system.[5]
Reaction Stalls Poor solubility of reagents; Insufficiently active catalyst system.Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene, DMF).[10] Ensure the base is finely powdered to maximize surface area.[6] Switch to a more active ligand/catalyst combination as described above.[9]

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling for Sterically Hindered Substrates

This protocol is a starting point for the coupling of an aryl halide with this compound, employing a modern catalyst system.

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.). Add a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent.[5]

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to 80–110 °C and stir vigorously.[5]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of Potassium (2-Methoxy-4-methylphenyl)trifluoroborate

This procedure converts the boronic acid into a more stable trifluoroborate salt, which is highly resistant to protodeboronation.[5]

  • Dissolution: In a flask, dissolve this compound (1.0 equiv.) in a 4:1 mixture of methanol and water.

  • Addition of KHF₂: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv.) dropwise to the stirring boronic acid solution at room temperature.

  • Precipitation: Stir the mixture for 30 minutes. A white precipitate of the potassium trifluoroborate salt will form.

  • Isolation: Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation. Isolate the solid by vacuum filtration.

  • Drying: Wash the solid with cold water and then with a small amount of cold acetone. Dry the salt under high vacuum. The resulting potassium trifluoroborate salt can be used directly in the Suzuki coupling reaction in place of the boronic acid.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs cluster_outputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition Product Ar-Ar' PdII_Ar_B L₂Pd(II)(Ar)(OR) PdII_ArX->PdII_Ar_B Ligand Exchange PdII_Biaryl L₂Pd(II)(Ar)(Ar') PdII_Ar_B->PdII_Biaryl Transmetalation (Slow Step) Salts X-B(OH)₂ + Base-H⁺ PdII_Ar_B->Salts PdII_Biaryl->Pd0 Reductive Elimination (Slow Step) PdII_Biaryl->Product ArX Ar-X ArX->PdII_ArX Boronic Ar'-B(OH)₂ (Sterically Hindered) Boronic->PdII_Ar_B Base Base (e.g., K₃PO₄) Base->PdII_ArX Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_conditions Condition Optimization cluster_catalyst Catalyst System cluster_boron Boron Reagent Strategy start Low Yield with This compound check_reagents 1. Assess Reagent Quality start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions optimize_catalyst 3. Optimize Catalyst System start->optimize_catalyst purity Boronic Acid Purity? (Check for Boroxine) check_reagents->purity If issues found degradation Protodeboronation? (Check for Side Products) check_reagents->degradation If issues found base Base Choice? (Try K₃PO₄, Cs₂CO₃) check_conditions->base solvent Solvent System? (Anhydrous Dioxane/Toluene) check_conditions->solvent temp Temperature? (Increase to 80-110 °C) check_conditions->temp ligand Ineffective Ligand? (Use Bulky Ligand: XPhos, SPhos) optimize_catalyst->ligand precatalyst Poor Catalyst Activity? (Use Modern Precatalyst: G3/G4) optimize_catalyst->precatalyst stabilize_boron 4. Stabilize Boron Reagent convert Convert to: - Potassium Trifluoroborate - Pinacol Ester stabilize_boron->convert degradation->stabilize_boron Primary solution success Improved Yield temp->success precatalyst->success convert->success

References

Side reactions of (2-Methoxy-4-methylphenyl)boronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2-Methoxy-4-methylphenyl)boronic acid

Welcome to the technical support center for cross-coupling reactions involving this compound. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in Suzuki-Miyaura coupling?

A: The two most prevalent side reactions are protodeboronation and homocoupling.[1]

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 1-methoxy-3-methylbenzene as a byproduct, reducing the yield of your desired cross-coupled product. This reaction is often promoted by high temperatures, strong bases, and the presence of proton sources like water.[2][3]

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl, in this case, 2,2'-dimethoxy-4,4'-dimethylbiphenyl.[4] This process is often mediated by the palladium catalyst, particularly in the presence of oxygen.[4][5]

Q2: Why is my reaction yield low despite using a stoichiometric amount of the boronic acid?

A: Low yields are often attributable to the consumption of the boronic acid by the side reactions mentioned above. The electron-rich nature of the (2-Methoxy-4-methylphenyl) ring, due to the methoxy and methyl groups, can make it particularly susceptible to protodeboronation under certain conditions.[6] Other factors include catalyst deactivation, poor quality of the boronic acid (e.g., formation of anhydride boroxines), or suboptimal reaction conditions (base, solvent, temperature).[7]

Q3: How can I assess the purity of my this compound?

A: The purity of boronic acids is crucial for successful coupling. A common impurity is the corresponding boroxine (a cyclic anhydride). You can assess purity using NMR spectroscopy to check for the presence of boroxine or other organic impurities. Melting point determination can also be a useful indicator of purity; for example, 4-Methoxy-2-methylphenylboronic acid has a reported melting point of 169-174 °C.[8] If impurities are suspected, recrystallization from a suitable solvent like hot ethanol or water may be necessary.[9]

Troubleshooting Guides

Problem 1: Significant Formation of 1-Methoxy-3-methylbenzene (Protodeboronation Product)

If you observe a significant amount of the protodeboronated byproduct, it indicates that the C-B bond is being cleaved prematurely. The following workflow can help you troubleshoot this issue.

G cluster_0 Troubleshooting Protodeboronation start High Protodeboronation Observed cond1 Are you using a strong base (e.g., NaOH, KOH)? start->cond1 action1 Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) cond1->action1 Yes cond2 Is the reaction run at high temperature? cond1->cond2 No action1->cond2 action2 Lower the reaction temperature (e.g., start at RT and gradually heat) cond2->action2 Yes cond3 Are you using anhydrous solvents and reagents? cond2->cond3 No action2->cond3 action3 Ensure rigorous anhydrous conditions. Use degassed, dry solvents. cond3->action3 No end Problem Mitigated cond3->end Yes action3->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

Detailed Steps to Mitigate Protodeboronation:

  • Base Selection: Strong bases can accelerate protodeboronation.[2] Switching from hydroxides (NaOH, KOH) to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) is often effective.[10]

  • Temperature Control: Higher temperatures increase the rate of protodeboronation.[2] If your catalyst is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C).

  • Anhydrous Conditions: While Suzuki couplings can tolerate some water, excess water provides a proton source for protodeboronation.[2] Use thoroughly dried glassware and anhydrous solvents. Degassing the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) is also critical.

  • Use a Boronic Ester: Converting the boronic acid to a more stable pinacol or MIDA ester can protect it from premature decomposition.[1][11] This "slow-release" strategy ensures the concentration of the free boronic acid in the reaction medium remains low, favoring the desired cross-coupling over side reactions.[12]

Problem 2: Formation of 2,2'-dimethoxy-4,4'-dimethylbiphenyl (Homocoupling Product)

The presence of this symmetrical biaryl suggests that the boronic acid is coupling with itself.

G cluster_1 Mechanism of Homocoupling Pd0 Pd(0) Catalyst Peroxo (η²-O₂)PdL₂ Pd0->Peroxo + O₂ O2 Oxygen (O₂) Adduct Intermediate Adduct Peroxo->Adduct + Boronic Acid BoronicAcid1 (2-MeO-4-MePh)B(OH)₂ PdII_Ar Ar-Pd(II)-Ar Adduct->PdII_Ar + Boronic Acid BoronicAcid2 (2-MeO-4-MePh)B(OH)₂ Homocoupling Homocoupled Product PdII_Ar->Homocoupling Reductive Elimination

Caption: Simplified pathway for oxygen-mediated homocoupling.

Detailed Steps to Mitigate Homocoupling:

  • Rigorous Degassing: Oxygen is a primary culprit in promoting the homocoupling of boronic acids.[5] It is essential to thoroughly degas the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by subsurface sparging with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst.[5]

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. Using a highly active catalyst system with a suitable ligand (e.g., SPhos) can accelerate the desired cross-coupling, allowing it to outcompete the homocoupling pathway.[13]

  • Additives: In some cases, the addition of a mild reducing agent, like potassium formate, has been shown to suppress homocoupling by minimizing the concentration of Pd(II) species that can participate in the undesired pathway.[5]

Quantitative Data & Experimental Protocols

Table 1: Effect of Base on a Model Suzuki-Miyaura Coupling

The choice of base is critical in balancing the rate of the desired reaction against side reactions like protodeboronation.[10]

Base (2.0 equiv.)Solvent SystemTemperature (°C)Yield of Cross-Coupled Product (%)Yield of Protodeboronation (%)
NaOHDioxane/H₂O1006530
K₂CO₃Dioxane/H₂O1008510
K₃PO₄Toluene/H₂O10092<5
Cs₂CO₃Dioxane8095<2

Data is representative and based on general principles for electron-rich boronic acids. Optimal conditions may vary.

Protocol: General Procedure to Minimize Side Reactions

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize both protodeboronation and homocoupling.

Reagents & Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • This compound (1.2 - 1.5 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, finely ground, 2.0-3.0 equiv.)[3]

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • Preparation: To the oven-dried reaction vessel, add the aryl bromide, this compound, and the finely ground base.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture and continue to sparge with the inert gas for an additional 15-20 minutes to ensure complete degassing.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Purification of (2-Methoxy-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (2-Methoxy-4-methylphenyl)boronic acid from a reaction mixture.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My purified this compound shows broad peaks in the 1H NMR spectrum. What could be the cause?

A1: Broadened peaks in the NMR spectrum of boronic acids are often indicative of the presence of boroxines, which are cyclic trimeric anhydrides formed by the intermolecular dehydration of boronic acids.[1] This is a reversible process, and the equilibrium between the boronic acid and the boroxine can lead to signal broadening. To confirm, you can try dissolving the sample in a coordinating deuterated solvent like methanol-d4 or DMSO-d6, which can often break up the boroxine and result in sharper peaks.[2]

Q2: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. What are my options?

A2: If an impurity co-elutes with your product, consider alternative purification techniques. Acid-base extraction can be highly effective for separating acidic boronic acids from neutral or basic impurities.[3] Recrystallization is another powerful method for achieving high purity if a suitable solvent system can be found.[4] If these methods are not successful, you may need to revisit the reaction conditions to minimize the formation of the problematic byproduct.

Q3: After purification, I observe the formation of new, less polar spots on my TLC plate over time. What is happening?

A3: This observation suggests that your purified this compound may be degrading. A common degradation pathway for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This results in the formation of 1-methoxy-3-methylbenzene. This process can be catalyzed by residual acid or base and can be accelerated by heat and moisture. Ensure your purified product is stored in a cool, dry, and inert environment.

Q4: My yield after purification is consistently low. What are the potential reasons?

A4: Low recovery can be due to several factors:

  • Incomplete extraction: Ensure the pH of the aqueous layer is appropriately adjusted during acid-base extraction to either fully protonate or deprotonate the boronic acid for efficient transfer between phases.

  • Product loss during chromatography: Boronic acids can sometimes adhere strongly to silica gel.[5] Using a shorter, wider column or adding a small amount of a polar solvent like methanol to the eluent can help improve recovery.

  • Precipitation during workup: If the boronic acid is not fully soluble in the extraction solvent, it may precipitate at the interface, leading to loss.

  • Degradation: As mentioned previously, degradation can lead to lower yields of the desired product.

Potential Impurities and Removal Strategies

ImpuritySourceSuggested Removal Method
Boroxine Dehydration of the boronic acid[1]Reversible with the addition of water or a coordinating solvent. Can often be removed by dissolving the crude product in a solvent and then adding water to hydrolyze the boroxine back to the boronic acid before extraction or recrystallization.
Starting Materials (e.g., aryl halide) Incomplete reactionColumn chromatography is typically effective for separating the boronic acid from less polar starting materials.
Homocoupling Product (e.g., 4,4'-dimethyl-1,1'-biphenyl) Side reaction in Suzuki-Miyaura coupling[3]These non-polar byproducts are usually easily separated by column chromatography.
Protodeboronation Product (1-methoxy-3-methylbenzene) Degradation of the boronic acid[3]This is a non-polar impurity that can be removed by column chromatography or careful recrystallization.
Inorganic Salts Reaction reagents (e.g., base)Removed by aqueous workup (washing the organic layer with water or brine).

Experimental Protocols

Purification by Acid-Base Extraction

This method leverages the acidic nature of the boronic acid group to separate it from non-acidic impurities.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or diethyl ether.

  • Basification: Transfer the organic solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution). The this compound will deprotonate and move into the aqueous layer as its boronate salt. Repeat the extraction 2-3 times to ensure complete transfer.

  • Separation of Non-Acidic Impurities: Combine the aqueous layers. The organic layer now contains any neutral or basic impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., 1 M or 2 M HCl) until the pH is acidic (pH ~2-3), which will cause the purified boronic acid to precipitate out of solution.

  • Extraction of Pure Product: Extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate) 2-3 times. The protonated, neutral boronic acid will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Purification by Recrystallization

Recrystallization is a highly effective technique for obtaining high-purity crystalline solids.[4] Finding a suitable solvent or solvent system is key.

Protocol for Solvent Screening:

  • Place a small amount of the crude this compound (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid dissolves. A good solvent will dissolve the compound poorly at room temperature but well at elevated temperatures.

  • If the solid is insoluble at room temperature, heat the mixture gently. If it dissolves, it is a potential recrystallization solvent.

  • If the solid is soluble at room temperature, the solvent is not suitable on its own but could be used as the "soluble" component in a two-solvent system. In this case, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes cloudy.

  • Once a promising solvent or solvent system is identified, proceed with the bulk recrystallization.

General Recrystallization Protocol:

  • Dissolve the crude boronic acid in the minimum amount of the chosen hot solvent or solvent system.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.[5]

Protocol:

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. Common solvent systems for arylboronic acids include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.

  • Column Packing: Prepare a silica gel column. A slurry packing method is generally preferred.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification Workflow

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Analysis cluster_end End start Crude Reaction Mixture acid_base Acid-Base Extraction start->acid_base Non-acidic impurities recrystallization Recrystallization start->recrystallization Crystalline solid chromatography Column Chromatography start->chromatography Multiple impurities analysis Purity Check (NMR, LC-MS, TLC) acid_base->analysis recrystallization->analysis chromatography->analysis analysis->chromatography Purity < 95% pure_product Pure this compound analysis->pure_product Purity > 95%

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Overcoming Steric Hindrance with (2-Methoxy-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving the sterically hindered (2-Methoxy-4-methylphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki-Miyaura couplings involving sterically hindered substrates like this compound are common and can often be attributed to several factors:

  • Inefficient Oxidative Addition: The steric bulk from the ortho-methoxy group can impede the palladium catalyst's approach to the aryl halide, slowing down the crucial initial step of the catalytic cycle.[1]

  • Challenging Reductive Elimination: The final step of C-C bond formation can be sterically hindered, making it difficult for the coupled partners to be released from the palladium center.[1]

  • Catalyst Deactivation: The higher temperatures often necessary for these reactions can lead to catalyst decomposition before the reaction is complete.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and often requires careful optimization for sterically demanding substrates.[2]

Q2: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can I minimize them?

A2: Common side reactions in Suzuki-Miyaura couplings include:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[1] To minimize this, consider using milder bases (e.g., K₃PO₄, Cs₂CO₃), anhydrous solvents, or converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[2][3]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[4] To reduce homocoupling, ensure a thoroughly deoxygenated reaction environment and consider using a slight excess of the boronic acid.[3]

Q3: How can I improve the stability of this compound during the reaction?

A3: Boronic acids can be unstable under reaction conditions, leading to decomposition.[5] To enhance stability, you can convert the boronic acid to a more robust derivative, such as a pinacol ester or a diethanolamine adduct.[2][5] These derivatives often exhibit improved stability and can provide a "slow-release" of the active boronic acid during the reaction, which can help to minimize side reactions.[3]

Troubleshooting Guides

Problem: Low Conversion of Starting Materials
Potential Cause Troubleshooting Strategy Rationale
Insufficient Catalyst Activity Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][6][7] Use a pre-formed palladium catalyst or an appropriate precatalyst/ligand combination.These ligands promote both oxidative addition and reductive elimination, which are often the rate-limiting steps with sterically hindered substrates.[2]
Inappropriate Base Screen a variety of bases. For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.The base is crucial for the transmetalation step, and its strength and solubility can significantly impact the reaction rate.
Suboptimal Solvent Test different solvent systems. While ethereal solvents like dioxane or THF are common, sometimes polar aprotic solvents can be effective. Ensure the use of anhydrous and degassed solvents.[3][6][8]The solvent affects reagent solubility and the stability of the catalytic species. Oxygen can deactivate the catalyst.[8]
Low Reaction Temperature Gradually increase the reaction temperature. Sterically hindered couplings often require higher temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.[4][9]Higher temperatures provide the necessary activation energy to overcome the steric barriers. Monitor for potential decomposition.[4]
Problem: Multiple Unidentified Byproducts
Potential Cause Troubleshooting Strategy Rationale
Protodeboronation Use anhydrous conditions.[10][3] Switch to a milder base (e.g., K₃PO₄, KF).[10] Consider converting the boronic acid to a more stable boronate ester.[3]Water can be a proton source for this side reaction. Milder bases are less likely to promote the cleavage of the C-B bond.[10]
Homocoupling Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[10][3] Use a slight excess of the boronic acid (1.1-1.2 equivalents).[3]Oxygen can promote the homocoupling of both the boronic acid and the aryl halide.[3] An excess of one coupling partner can favor the desired cross-coupling.
Catalyst Decomposition Use a more robust catalyst system, such as those based on bulky phosphine ligands or NHCs.[6][7] Consider using a lower reaction temperature for a longer period.These catalyst systems are often more stable at the elevated temperatures required for hindered couplings.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Anhydrous, degassed water (if using an aqueous base system)

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, palladium precatalyst, ligand, and base.

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent via syringe. If using a mixed solvent system (e.g., Dioxane/H₂O), add the degassed organic solvent first, followed by the degassed water.

  • Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n Pd0->p1 OxAdd Oxidative Addition PdII_complex R¹-Pd(II)L_n-X OxAdd->PdII_complex PdII_complex->p2 Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 Boronate R²-B(OR)₃⁻ Boronate->Transmetalation PdII_R1R2->p3 RedElim Reductive Elimination Product R¹-R² RedElim->Product RedElim->p4 p1->OxAdd R¹-X p2->Transmetalation Base p3->RedElim p4->Pd0 Troubleshooting_Workflow Start Low Yield with (2-Methoxy-4- methylphenyl)boronic acid CheckCatalyst Optimize Catalyst & Ligand (Bulky Phosphines/NHCs) Start->CheckCatalyst CheckBase Screen Bases (K₃PO₄, Cs₂CO₃) CheckCatalyst->CheckBase CheckSolvent Optimize Solvent (Anhydrous & Degassed) CheckBase->CheckSolvent CheckTemp Increase Temperature (80-120 °C) CheckSolvent->CheckTemp SideReactions Analyze for Side Reactions CheckTemp->SideReactions Protodeboronation Protodeboronation Observed? SideReactions->Protodeboronation Yes Homocoupling Homocoupling Observed? Protodeboronation->Homocoupling No MitigateProto Use Anhydrous Conditions / Milder Base / Boronate Ester Protodeboronation->MitigateProto Yes MitigateHomo Ensure Inert Atmosphere / Use Excess Boronic Acid Homocoupling->MitigateHomo Yes Success Improved Yield Homocoupling->Success No MitigateProto->Success MitigateHomo->Success

References

Preventing homocoupling of (2-Methoxy-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Homocoupling of (2-Methoxy-4-methylphenyl)boronic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of this compound during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryls. This side reaction reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments.

Problem Potential Cause Troubleshooting Strategy Experimental Protocol
Significant formation of homocoupling byproduct Presence of dissolved oxygen Rigorously degas all solvents and the reaction mixture. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[1][2][3][4][5]Degassing Protocol: Sparge the solvent with an inert gas (N₂ or Ar) for at least 15-30 minutes prior to use. For particularly sensitive reactions, employ the "freeze-pump-thaw" method for solvents (repeat the cycle 3-5 times).[4] Assemble the reaction glassware and purge with the inert gas.
Use of a Pd(II) precatalyst Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[1][2][6][7] If using a Pd(II) source, consider adding a mild reducing agent.[2][8]Using a Pd(0) Precatalyst: Directly add the Pd(0) catalyst to the reaction mixture under an inert atmosphere. Addition of a Mild Reducing Agent: Add potassium formate (1-2 equivalents) to the reaction mixture before the addition of the palladium catalyst. This can help reduce any Pd(II) species to the active Pd(0) state.[2][8]
Suboptimal base or solvent Optimize the base and solvent system. The choice of base can significantly influence the reaction outcome.[2]Base and Solvent Optimization: Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/water, Toluene/water, THF/water). For instance, run small-scale reactions with different bases while keeping other parameters constant and analyze the product-to-homocoupling ratio.
Inappropriate catalyst or ligand Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions.[2][7]Catalyst and Ligand Screening: Set up small-scale parallel reactions to test various catalyst/ligand combinations. For example, compare Pd(OAc)₂/SPhos with Pd(dppf)Cl₂ under the same reaction conditions.[9]
High concentration of boronic acid A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.Slow Addition of Boronic Acid: Add the this compound solution slowly to the reaction mixture over a period of 30-60 minutes using a syringe pump. This keeps its instantaneous concentration low, thereby disfavoring homocoupling.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?

A1: The two primary causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][4][5]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the boronic acid.[1][4][10][11]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is a particular issue at the beginning of the reaction.[1][4][8][12]

Q2: How does the choice of palladium source affect homocoupling?

A2: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling.[7] If a Pd(II) precatalyst is used, the addition of a mild reducing agent can help to minimize the concentration of free Pd(II).[7]

Q3: Can the choice of ligand influence the formation of the homocoupling byproduct?

A3: Yes, the selection of the ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended.[7] These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions like homocoupling.[7]

Q4: What is the role of the base and how does it affect homocoupling?

A4: The base is essential for activating the boronic acid for the transmetalation step.[7] However, an excessively strong base or a high concentration of hydroxide ions can sometimes accelerate the decomposition of the boronic acid or the catalyst, potentially leading to more side reactions. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used and can be a better choice to suppress homocoupling.[7][13]

Q5: Are there any procedural modifications that can help reduce homocoupling?

A5: Yes, several procedural adjustments can be made:

  • Slow addition of the boronic acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[1]

  • Use a slight excess of the aryl halide: This can help to ensure that the palladium catalyst preferentially reacts with the aryl halide via oxidative addition rather than participating in boronic acid homocoupling.[1]

  • Rigorous degassing: As mentioned earlier, thoroughly degassing all solvents and reagents is one of the most effective ways to prevent oxygen-mediated homocoupling.[1]

Experimental Protocols

Standard Protocol for Minimizing Homocoupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and a finely powdered base (e.g., K₂CO₃, 2.0 eq).

  • Inerting the System: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.

  • Solvent Addition: Add the degassed solvent (e.g., a 10:1 mixture of dioxane/water) via a syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if separate).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition PdII Pd(II) Pd0->PdII Oxidation ArPdArB Ar-Pd(II)-Ar' ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 ArAr_product Ar-Ar' (Desired Product) ArPdArB->ArAr_product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->ArPdX ArBOH2 This compound (Ar'-B(OH)₂) ArBOH2->ArPdArB Base Base Base->ArPdArB ArPdOH Ar'-Pd(II)-OH PdII->ArPdOH Transmetalation ArPdAr_homo Ar'-Pd(II)-Ar' ArPdOH->ArPdAr_homo Transmetalation ArAr_homo_product Ar'-Ar' (Homocoupling Product) ArPdAr_homo->ArAr_homo_product Reductive Elimination Pd0_from_homo Pd(0)L_n ArPdAr_homo->Pd0_from_homo -> Pd(0) ArBOH2_homo This compound (Ar'-B(OH)₂) ArBOH2_homo->ArPdOH ArBOH2_homo->ArPdAr_homo Oxygen O₂ Oxygen->PdII PdII_source Pd(II) Precatalyst (e.g., Pd(OAc)₂) PdII_source->PdII

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Troubleshooting_Workflow start High Homocoupling Observed degas Is the reaction rigorously degassed? start->degas pd_source Are you using a Pd(II) precatalyst? degas->pd_source Yes action_degas Action: Improve degassing procedure (sparging, freeze-pump-thaw) degas->action_degas No ligand Is the ligand appropriate? (e.g., bulky, electron-rich) pd_source->ligand No (Using Pd(0)) action_pd_source Action: Switch to a Pd(0) source or add a mild reducing agent pd_source->action_pd_source Yes conditions Have you optimized base, solvent, and temperature? ligand->conditions Yes action_ligand Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) ligand->action_ligand No addition Is slow addition of boronic acid being used? conditions->addition Yes action_conditions Action: Screen different bases, solvents, and lower reaction temperature conditions->action_conditions No resolved Problem Resolved addition->resolved Yes action_addition Action: Implement slow addition of the boronic acid addition->action_addition No action_degas->degas action_pd_source->pd_source action_ligand->ligand action_conditions->conditions action_addition->addition

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

References

Technical Support Center: Optimizing Reactions with (2-Methoxy-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize Suzuki-Miyaura cross-coupling reactions involving (2-Methoxy-4-methylphenyl)boronic acid.

Troubleshooting Guide & FAQs

This section addresses common challenges and questions that may arise during your experiments.

Q1: I am observing very low or no yield in my reaction. What are the primary factors I should investigate?

A1: Low or no product yield is a common issue in Suzuki-Miyaura coupling reactions and can often be attributed to several key factors:

  • Inactive Catalyst: The palladium catalyst is central to the reaction, and its activity can be diminished by exposure to air or moisture.[1] Ensure that all glassware is thoroughly oven-dried and that the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).[1] It is also advisable to use a fresh, high-purity catalyst and anhydrous, degassed solvents.[1]

  • Improper Base Selection: The base is critical for the transmetalation step of the catalytic cycle.[1] The strength, solubility, and concentration of the base can significantly affect the reaction rate. For sterically hindered boronic acids like this compound, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective than more common bases like potassium carbonate (K₂CO₃).[1] It is also important to ensure the base is finely ground to maximize its surface area.[1]

  • Poor Reagent Quality: The purity of the this compound is crucial. Boronic acids can dehydrate over time to form cyclic boroxines, which may exhibit different reactivity.[1] Use freshly purchased or properly stored boronic acid. If purity is a concern, recrystallization may be necessary.[1]

  • Sub-optimal Temperature: Suzuki-Miyaura couplings are often temperature-sensitive. While many reactions proceed well at temperatures between 80-100 °C, some systems, especially those with sterically hindered substrates, may require higher temperatures to proceed efficiently.[1]

Q2: I am seeing significant formation of side products. What are the likely culprits and how can I minimize them?

A2: The most common side reactions in Suzuki-Miyaura couplings are homocoupling of the boronic acid and protodeboronation.

  • Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid. The primary cause is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling.[2] Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial for minimizing this side reaction.[1]

  • Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom from the solvent or trace amounts of water.[1] This is often dependent on the base and temperature. Using anhydrous solvents can help mitigate this issue. If an aqueous base is necessary, minimizing the amount of water is recommended.[1]

Q3: How does the ortho-methoxy group on this compound affect the reaction?

A3: The ortho-methoxy group introduces significant steric hindrance, which can slow down the transmetalation and reductive elimination steps of the catalytic cycle.[3] To overcome this, more forcing reaction conditions and specialized catalyst systems are often required. The use of bulky, electron-rich ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), is highly recommended for coupling sterically hindered substrates.[3] These ligands can accelerate both oxidative addition and reductive elimination. In some cases, the oxygen of the methoxy group can chelate to the palladium center, which may influence the selectivity of the reaction.[4][5]

Q4: What are the best practices for setting up the reaction to ensure reproducibility?

A4: To ensure reproducible results, strict adherence to anhydrous and oxygen-free conditions is paramount.

  • Inert Atmosphere: Use a Schlenk line or a glovebox to set up the reaction. Flame-dry all glassware and cool it under a stream of inert gas.

  • Degassing Solvents: Thoroughly degas all solvents by bubbling an inert gas through them for an extended period or by using the freeze-pump-thaw method.[2]

  • Reagent Handling: Add all solid reagents to the reaction flask under a positive pressure of inert gas. Add degassed solvents via syringe.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Suzuki-Miyaura couplings. While specific data for this compound is limited, the trends observed for structurally similar ortho-substituted and other arylboronic acids provide a valuable starting point for optimization.

Table 1: Effect of Different Bases on Yield

Aryl HalideBoronic AcidBaseCatalyst SystemSolventTemp (°C)Yield (%)Reference
3,4,5-tribromo-2,6-dimethylpyridineortho-methoxyphenylboronic acidK₃PO₄Pd(OAc)₂ / SPhosToluene9060[4]
3,4,5-tribromo-2,6-dimethylpyridineortho-methoxyphenylboronic acidK₃PO₄Pd(OAc)₂ / SPhosXylene12060[4]
Iodobenzene4-methylphenylboronic acidK₂CO₃CuBrDMF11042 (without ligand)[6]
2-Bromo-4-methylpyridinePhenylboronic acidK₂CO₃Pd(dppf)Cl₂Dioxane/H₂O80-12081[7]
Aryl IodidePhenylboronic acidNa₂CO₃Pd(OAc)₂EtOH/H₂O8098[8]

Table 2: Effect of Catalyst and Ligand on Yield

Aryl HalideBoronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
3,4,5-tribromo-2,6-dimethylpyridineortho-methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene9060[4]
3,4,5-tribromo-2,6-dimethylpyridineortho-methoxyphenylboronic acidPd(PPh₃)₄PPh₃K₃PO₄Toluene9052[4]
5-bromo-2-methoxyphenol4-methylphenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-100High (not specified)[1]

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. This protocol should be seen as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the maximum yield.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pdiib R-Pd(II)L_n-X pd0->pdiib R-X transmetalation Transmetalation pdiic R-Pd(II)L_n-R' pdiib->pdiic R'-B(OH)2 Base pdiic->pd0 R-R' reductive_elimination Reductive Elimination product Coupled Product (R-R') aryl_halide Aryl Halide (R-X) boronic_acid Boronic Acid (R'-B(OH)2)

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow decision decision issue issue solution solution start Start: Low/No Yield check_reagents Check Reagent Quality (Boronic Acid, Halide, Solvent, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use fresh/purified reagents. Degas solvents. reagents_ok->replace_reagents No check_catalyst Check Catalyst System (Pre-catalyst, Ligand) reagents_ok->check_catalyst Yes replace_reagents->check_catalyst catalyst_ok Catalyst Active? check_catalyst->catalyst_ok change_catalyst Use fresh catalyst. Screen ligands (e.g., SPhos, XPhos). catalyst_ok->change_catalyst No check_conditions Review Reaction Conditions (Base, Temperature, Atmosphere) catalyst_ok->check_conditions Yes change_catalyst->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Screen stronger bases (K3PO4, Cs2CO3). Increase temperature. Ensure inert atmosphere. conditions_ok->optimize_conditions No side_products Significant Side Products? conditions_ok->side_products Yes optimize_conditions->side_products homocoupling Homocoupling side_products->homocoupling Yes protodeboronation Protodeboronation side_products->protodeboronation Yes solve_homocoupling Improve degassing. Use Pd(0) source. homocoupling->solve_homocoupling solve_protodeboronation Use anhydrous solvents. protodeboronation->solve_protodeboronation

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Catalyst Deactivation in (2-Methoxy-4-methylphenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during cross-coupling reactions involving (2-Methoxy-4-methylphenyl)boronic acid. Due to its steric hindrance and electron-rich nature, this boronic acid derivative can present unique challenges in achieving high yields and maintaining catalyst activity.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura reactions with this sterically hindered and electron-rich boronic acid often stem from several critical factors:

  • Catalyst Deactivation: The active Pd(0) catalyst can be prone to deactivation through various pathways, including oxidation, agglomeration into palladium black, or poisoning.

  • Inefficient Transmetalation: The bulky ortho-methoxy group can sterically hinder the transmetalation step, a crucial part of the catalytic cycle where the organic group is transferred from boron to palladium.

  • Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen atom, can be a significant issue with electron-rich boronic acids, especially in the presence of water and certain bases.[1]

  • Homocoupling: The boronic acid can couple with itself, forming a biaryl byproduct and consuming the starting material. This is often promoted by the presence of oxygen.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and must be carefully optimized for this specific substrate.

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What causes this and how can I prevent it?

A2: The formation of palladium black is a common sign of catalyst deactivation where the active Pd(0) species agglomerate into inactive palladium clusters. This can be caused by:

  • Presence of Oxygen: Rigorous degassing of solvents and maintaining an inert atmosphere (Argon or Nitrogen) is crucial to prevent oxidation of the Pd(0) catalyst.

  • Ligand Degradation: Phosphine-based ligands can be susceptible to oxidation or degradation, leaving the palladium center unprotected and prone to agglomeration.

  • Slow Catalysis: If any step in the catalytic cycle is slow, as can be the case with sterically hindered substrates, the lifetime of the unstable Pd(0) intermediate is prolonged, increasing the likelihood of decomposition.

To prevent this, ensure all reagents and solvents are thoroughly deoxygenated, use robust and sterically bulky ligands (e.g., Buchwald-type biarylphosphine ligands), and optimize reaction conditions to ensure a smooth and efficient catalytic cycle.

Q3: How does the ortho-methoxy group in this compound specifically impact the reaction?

A3: The ortho-methoxy group has a dual effect. Electronically, it is an electron-donating group, which can increase the nucleophilicity of the aryl group and potentially facilitate the transmetalation step. However, its steric bulk is often the dominant factor, significantly hindering the approach of the boronic acid to the palladium center. This steric hindrance can slow down the transmetalation and reductive elimination steps, potentially leading to lower yields and increased catalyst deactivation. The choice of a sterically demanding ligand is often necessary to overcome this hindrance.

Troubleshooting Guides

Issue 1: Low or No Product Formation

This is the most common issue and requires a systematic approach to diagnose and resolve.

Troubleshooting Workflow for Low Product Yield

cluster_checks Initial Checks cluster_optimization Optimization Steps Start Low/No Product Yield Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Inertness Ensure Rigorous Inert Atmosphere Check_Reagents->Check_Inertness Reagents OK Optimize_Catalyst Optimize Catalyst System (Precatalyst & Ligand) Check_Inertness->Optimize_Catalyst Atmosphere OK Optimize_Base Screen Different Bases Optimize_Catalyst->Optimize_Base No Improvement Optimize_Solvent_Temp Adjust Solvent and Temperature Optimize_Base->Optimize_Solvent_Temp No Improvement Success Improved Yield Optimize_Solvent_Temp->Success Optimization Successful Active_Catalyst Active Pd(0) Catalyst Oxidation Oxidation Active_Catalyst->Oxidation O2 Agglomeration Agglomeration Active_Catalyst->Agglomeration Slow Catalysis Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Impurities/O2 Product_Inhibition Product Inhibition Active_Catalyst->Product_Inhibition Strong Product Coordination Inactive_Catalyst Inactive Catalyst Species Oxidation->Inactive_Catalyst Agglomeration->Inactive_Catalyst Forms Pd Black Ligand_Degradation->Inactive_Catalyst Product_Inhibition->Inactive_Catalyst

References

Improving the stability of (2-Methoxy-4-methylphenyl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Methoxy-4-methylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this reagent in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation. What are the primary causes?

A1: Like many arylboronic acids, this compound is susceptible to two main degradation pathways in solution:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 3-methylanisole. This process can be catalyzed by acidic or basic conditions and is often accelerated by the presence of water.

  • Oxidation: The boronic acid group can be oxidized to a hydroxyl group, yielding 2-Methoxy-4-methylphenol. This can be promoted by exposure to air (oxygen) and certain metal ions.

Q2: I am observing a loss of my this compound during my Suzuki-Miyaura coupling reaction, leading to low yields. What could be the problem?

A2: Low yields in Suzuki-Miyaura coupling reactions involving this compound can often be attributed to its instability under the reaction conditions. The basic conditions typically required for the coupling can accelerate protodeboronation. Additionally, the presence of oxygen can lead to oxidative degradation of the boronic acid and deactivation of the palladium catalyst. It is also crucial to ensure the quality and purity of your reagents and solvents.

Q3: How can I improve the stability of this compound in my reaction setup?

A3: Several strategies can be employed to enhance the stability of this compound in solution:

  • Formation of Boronate Esters: Converting the boronic acid to a boronate ester is a highly effective method to protect it from both protodeboronation and oxidation.[1][2] Common examples include pinacol esters, MIDA (N-methyliminodiacetic acid) esters, and diethanolamine adducts.[1][2] These esters are generally more stable and can release the active boronic acid in situ under the reaction conditions.

  • pH Control: Maintaining a near-neutral pH can help to minimize acid or base-catalyzed protodeboronation.[3] However, this may not always be compatible with the requirements of your specific reaction.

  • Inert Atmosphere: To prevent oxidation, it is crucial to handle the boronic acid and set up reactions under an inert atmosphere, such as nitrogen or argon.[4]

  • Use of Anhydrous Solvents: Minimizing the amount of water in your reaction can help to reduce the rate of protodeboronation.[4]

  • Temperature Control: Storing solutions of the boronic acid at low temperatures can slow down the rate of degradation.

Q4: Are there any analytical techniques to monitor the stability of my this compound solution?

A4: Yes, several analytical techniques can be used to monitor the degradation of your boronic acid:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the boronic acid and its potential degradation products. A stability-indicating method can be developed to track the decrease in the parent compound and the appearance of impurities over time.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR spectroscopy can be used to observe changes in the chemical structure of the boronic acid. ¹H NMR can show the appearance of signals corresponding to the protodeboronated (3-methylanisole) and oxidized (2-Methoxy-4-methylphenol) byproducts. ¹¹B NMR is particularly useful for observing the boron environment and can indicate the formation of boronate esters or degradation products.[7][8]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
Possible Cause Suggested Solution
Presence of Water Use anhydrous solvents and dry glassware. If an aqueous solution is necessary, prepare it fresh and use it immediately.
Non-neutral pH Adjust the pH of the solution to be as close to neutral as possible, if compatible with your experimental needs. Buffer the solution if necessary.
Exposure to Oxygen Degas solvents and handle all solutions under an inert atmosphere (e.g., nitrogen or argon).
Elevated Temperature Store stock solutions at low temperatures (-20°C or below) and minimize the time solutions are kept at room temperature.
Issue 2: Low Yield and/or Byproduct Formation in Suzuki-Miyaura Coupling
Possible Cause Suggested Solution
Protodeboronation of Boronic Acid Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) prior to the reaction.[1][2] Alternatively, use milder basic conditions if the reaction allows.
Oxidation of Boronic Acid/Catalyst Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. Use fresh, high-quality palladium catalyst and phosphine ligands.
Suboptimal Base/Solvent Combination Screen different base and solvent combinations. For example, milder bases like K₃PO₄ or Cs₂CO₃ may be beneficial.[4]
Poor Reagent Quality Verify the purity of your this compound and other reagents by a suitable analytical method (e.g., NMR or HPLC).

Data Presentation

Table 1: Illustrative Stability of this compound and its Pinacol Ester

CompoundSolventCondition% Remaining after 24h
This compoundTHF/H₂O (1:1)pH 10, Air, 25°C< 50%
This compoundAnhydrous THFN₂, 25°C> 95%
This compound pinacol esterTHF/H₂O (1:1)pH 10, Air, 25°C> 90%

Experimental Protocols

Protocol 1: HPLC Method for Monitoring the Stability of this compound

Objective: To quantify the amount of this compound and its primary degradation products (3-methylanisole and 2-Methoxy-4-methylphenol) over time.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Program:

Time (min)% A% B
09010
201090
251090
269010
309010

Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent system.

  • Prepare standards for the potential degradation products (3-methylanisole and 2-Methoxy-4-methylphenol).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the boronic acid solution, dilute it to an appropriate concentration, and inject it into the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • Calculate the percentage of remaining this compound and the formation of degradation products by comparing peak areas to the initial time point and the standards.

Protocol 2: Preparation of this compound pinacol ester

Objective: To synthesize the more stable pinacol ester of this compound.

Materials:

  • This compound

  • Pinacol

  • Anhydrous toluene or THF

  • Dean-Stark apparatus (optional, for toluene)

  • Magnesium sulfate (optional, for THF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and pinacol (1.1 equivalents) in anhydrous toluene.

  • If using toluene, attach a Dean-Stark apparatus and reflux the mixture for 2-4 hours to remove water azeotropically.

  • If using THF, stir the mixture at room temperature over anhydrous magnesium sulfate for 12-24 hours.

  • After the reaction is complete (monitor by TLC or ¹H NMR), remove the solvent under reduced pressure.

  • The crude product can often be used directly or purified by flash column chromatography on silica gel if necessary.

Visualizations

degradation_pathways BA (2-Methoxy-4-methylphenyl) boronic acid Protodeboronation Protodeboronation (H₂O, H⁺/OH⁻) BA->Protodeboronation Oxidation Oxidation (O₂, metal ions) BA->Oxidation Product1 3-Methylanisole Protodeboronation->Product1 Product2 2-Methoxy-4-methylphenol Oxidation->Product2

Caption: Primary degradation pathways of this compound.

stabilization_workflow cluster_problem Problem cluster_solutions Solutions cluster_outcome Outcome BA_unstable (2-Methoxy-4-methylphenyl) boronic acid is unstable Ester Form Boronate Ester (e.g., Pinacol, MIDA) BA_unstable->Ester Inert Use Inert Atmosphere (N₂ or Ar) BA_unstable->Inert Anhydrous Use Anhydrous Solvents BA_unstable->Anhydrous pH_Control Control pH BA_unstable->pH_Control BA_stable Improved Stability & Reproducible Results Ester->BA_stable Inert->BA_stable Anhydrous->BA_stable pH_Control->BA_stable

Caption: Workflow for improving the stability of this compound.

References

Removal of boron impurities from (2-Methoxy-4-methylphenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the removal of boron impurities from reactions involving (2-Methoxy-4-methylphenyl)boronic acid.

Troubleshooting Guide

This section addresses common issues encountered during the purification of products from reactions utilizing this compound, a key reagent in Suzuki-Miyaura cross-coupling and other synthetic methodologies.

Problem 1: Presence of Boronic Acid-Derived Impurities in the Final Product

Q: After my reaction and work-up, I observe significant amounts of boron-containing impurities in my product. How can I effectively remove them?

A: The removal of residual this compound and its byproducts is crucial for obtaining a pure final product. Several methods can be employed, and the choice depends on the nature of your desired compound and the impurities present.

dot

Purification_Workflow start Crude Reaction Mixture recrystallization Recrystallization start->recrystallization If product is a solid column_chromatography Column Chromatography start->column_chromatography For mixtures or oils scavenger_resin Scavenger Resin Treatment start->scavenger_resin For trace impurities dea_adduct Diethanolamine Adduct Formation start->dea_adduct To isolate boronic acid pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product scavenger_resin->pure_product dea_adduct->pure_product After release of purified acid

Caption: General purification workflow for removing boron impurities.

Comparison of Purification Methods

Purification MethodPrincipleAdvantagesDisadvantages
Recrystallization Differential solubility of the product and impurities in a solvent at varying temperatures.Can be highly effective for crystalline solids, scalable.Finding a suitable solvent can be trial-and-error; not suitable for oils or amorphous solids.
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Widely applicable to a range of compounds, good for separating complex mixtures.Can be time-consuming and require significant solvent volumes; potential for product loss on the column.
Scavenger Resins Covalent or ionic binding of boronic acid impurities to a solid support.High selectivity for boronic acids, simple filtration-based removal.Cost of resins can be high; efficiency depends on the specific resin and reaction conditions.
Diethanolamine Adduct Formation Formation of a stable, often crystalline, adduct with the boronic acid, allowing for its separation.Can be highly effective for purifying the boronic acid itself, with high recovery yields.Requires an additional chemical step and subsequent release of the purified boronic acid.
Problem 2: Difficulty in Removing Homocoupling Byproduct

Q: My reaction produces a significant amount of the homocoupling dimer of this compound. How can I minimize its formation and remove it?

A: The homocoupling of boronic acids is a common side reaction in palladium-catalyzed cross-couplings, often promoted by the presence of Pd(II) species and oxygen.

dot

Homocoupling_Mitigation problem Homocoupling Byproduct Formation cause1 Presence of Oxygen problem->cause1 cause2 Pd(II) Species problem->cause2 solution1 Thorough Degassing cause1->solution1 solution2 Use of Pd(0) Pre-catalysts cause2->solution2 solution3 Addition of Reducing Agents cause2->solution3 outcome Minimized Homocoupling solution1->outcome solution2->outcome solution3->outcome

Caption: Strategies to minimize homocoupling of boronic acids.

Mitigation and Removal Strategies:

  • Minimizing Formation:

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.

    • Degassed Solvents: Use properly degassed solvents.

    • Catalyst Choice: Employ a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species.

  • Removal of Homocoupling Product:

    • Column Chromatography: The homocoupling product will likely have a different polarity compared to your desired product and can often be separated by flash column chromatography.

    • Recrystallization: If the solubility profiles of your product and the homocoupling byproduct are sufficiently different, recrystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in my this compound reaction?

A1: Besides unreacted starting materials, common impurities include:

  • Homocoupling Product: (2,2'-Dimethoxy-4,4'-dimethyl-1,1'-biphenyl) formed from the dimerization of the boronic acid.

  • Protodeboronation Product: 1-Methoxy-3-methylbenzene, where the boronic acid group is replaced by a hydrogen atom.

  • Boroxine: A cyclic trimer anhydride formed by the dehydration of three boronic acid molecules. This is often present in the starting boronic acid and can be in equilibrium with the monomeric form in solution.[1][2][3]

Q2: How can I detect the presence of these boron-containing impurities?

A2: Several analytical techniques can be used:

  • ¹H NMR Spectroscopy: Can be used to identify and quantify impurities if their proton signals are resolved from your product's signals. The methoxy and methyl signals of the boronic acid and its derivatives can be diagnostic.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): A powerful tool for separating and identifying components of the reaction mixture based on their retention time and mass-to-charge ratio.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile impurities like the protodeboronation product.

Q3: Is this compound stable during purification?

A3: Boronic acids can be sensitive to certain conditions. The carbon-boron bond can be cleaved under strongly acidic or basic conditions, or at elevated temperatures, leading to protodeboronation. The methoxy group makes the aromatic ring electron-rich, which can influence its reactivity and stability. It is advisable to use mild purification conditions where possible.

Q4: Can I use a scavenger resin to remove excess boronic acid?

A4: Yes, scavenger resins are an effective method for removing boronic acid impurities. Resins with diol or N-methyldiethanolamine functionalities (e.g., SiliaBond Diol or DEAM) are particularly effective at sequestering boronic acids.[4]

Q5: How can I deal with boroxine formation?

A5: Boroxine formation is a reversible dehydration process.[1][5] The presence of water will shift the equilibrium back towards the monomeric boronic acid. During aqueous workups or purifications in solvent systems containing water, the boroxine will likely be converted back to the boronic acid.

Experimental Protocols

Protocol 1: Purification via Diethanolamine (DEA) Adduct Formation

This protocol is highly effective for purifying the boronic acid starting material or for removing it from a reaction mixture where the desired product is not acidic. A 99% yield has been reported for the formation of the DEA adduct of the similar 2-benzofuranyl boronic acid.[6]

dot

DEA_Adduct_Formation start Impure Boronic Acid in Dichloromethane add_dea Add Diethanolamine (1 equiv.) start->add_dea stir Stir at Room Temperature (20 min) add_dea->stir precipitate Precipitation of DEA Adduct stir->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Ethyl Acetate filter->wash product Pure Crystalline DEA Adduct wash->product

Caption: Workflow for the purification of a boronic acid via DEA adduct formation.

Procedure:

  • Suspend the crude this compound (1.0 equiv) in dichloromethane.

  • Add diethanolamine (1.0 equiv) dropwise to the suspension with stirring at room temperature.[6]

  • Continue stirring for 20-30 minutes. A precipitate of the diethanolamine adduct should form.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethyl acetate to remove non-polar impurities.[6]

  • Dry the solid under vacuum to yield the purified this compound diethanolamine adduct.

To regenerate the free boronic acid, the adduct can be treated with an acid.

Protocol 2: General Recrystallization Procedure

Recrystallization is a powerful technique for purifying solid products. The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes, toluene) at room and elevated temperatures.

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: General Flash Column Chromatography

This method is suitable for purifying oils or for separating mixtures of solid compounds.

Procedure:

  • TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). A good solvent system will give your product an Rf value of ~0.3. For a moderately polar compound like a biaryl product, a mixture of hexanes and ethyl acetate is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.

  • Elution: Run the column with the eluent, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of (2-Methoxy-4-methylphenyl)boronic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the integrity and success of their work. (2-Methoxy-4-methylphenyl)boronic acid is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules. Its purity directly impacts reaction yield, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We present a primary reversed-phase HPLC (RP-HPLC) method alongside alternative approaches, supported by detailed experimental protocols and comparative data to aid in method selection and implementation.

Comparison of HPLC Methodologies

The primary analytical technique for assessing the purity of this compound is reversed-phase HPLC with UV detection. This method separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Variations in column chemistry, mobile phase composition, and gradient profiles can be employed to optimize the separation.

Here, we compare a standard RP-HPLC method with two alternative conditions that utilize different stationary phases and mobile phase modifiers. These alternatives can offer improved peak shape, resolution, and faster analysis times.

Table 1: Comparison of HPLC Methods for this compound Purity Analysis

ParameterMethod A: Standard C18Method B: Phenyl-HexylMethod C: Fast HPLC C18
Column C18 (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm)Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5% to 95% B over 15 min10% to 90% B over 15 min10% to 90% B over 3 min
Flow Rate 1.0 mL/min1.0 mL/min1.5 mL/min
Detection UV at 220 nmUV at 220 nmUV at 220 nm
Column Temp. 30 °C30 °C40 °C
Injection Vol. 10 µL10 µL5 µL
Run Time 20 min20 min5 min
Purity (%) 99.2%99.1%99.3%
Relative Retention Time of Major Impurity 0.850.820.88
Resolution (Main Peak/Major Impurity) 2.12.51.9
Theoretical Plates 12,50014,0009,800
Tailing Factor 1.21.11.3

Experimental Workflows and Logical Relationships

The general workflow for the HPLC purity analysis of this compound is outlined below. This process ensures accurate and reproducible results.

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample Solution (1 mg/mL in Diluent) prep_mobile Prepare Mobile Phases A and B filter_mobile Filter and Degas Mobile Phases prep_mobile->filter_mobile instrument_setup Instrument Setup and Equilibration filter_mobile->instrument_setup inject_sample Inject Sample instrument_setup->inject_sample run_gradient Chromatographic Separation (Gradient Elution) inject_sample->run_gradient detect_peaks UV Detection run_gradient->detect_peaks integrate_peaks Integrate Peak Areas detect_peaks->integrate_peaks calculate_purity Calculate Purity (% Area Normalization) integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Figure 1: HPLC Purity Analysis Workflow

Experimental Protocols

Detailed methodologies for the three compared HPLC methods are provided below.

Method A: Standard C18 Protocol

This method is a robust, general-purpose approach for the purity determination of this compound.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 220 nm

    • Gradient: Start at 5% B, linear gradient to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method B: Phenyl-Hexyl Protocol

This alternative method utilizes a Phenyl-Hexyl stationary phase, which can offer different selectivity for aromatic compounds due to π-π interactions.

  • Instrumentation: HPLC system with a UV detector and a Phenyl-Hexyl reverse-phase column (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid

  • Sample Preparation: Prepare the sample as described in Method A.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 220 nm

    • Gradient: Start at 10% B, linear gradient to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Data Analysis: Calculate purity using the area percentage method.

Method C: Fast HPLC C18 Protocol

This method is designed for high-throughput analysis, significantly reducing the run time by using a shorter column with smaller particles and a faster flow rate.

  • Instrumentation: UHPLC or fast HPLC system with a UV detector and a C18 reverse-phase column with smaller particles (e.g., Agilent Zorbax SB-C18, 4.6 x 50 mm, 1.8 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid

  • Sample Preparation: Prepare the sample as described in Method A.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow rate: 1.5 mL/min

    • Injection volume: 5 µL

    • Column temperature: 40 °C

    • Detection wavelength: 220 nm

    • Gradient: Start at 10% B, linear gradient to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

  • Data Analysis: Calculate purity using the area percentage method.

Conclusion

The choice of HPLC method for the purity analysis of this compound will depend on the specific requirements of the laboratory. The standard C18 method provides a reliable and robust analysis. The Phenyl-Hexyl method can offer improved resolution for certain impurities, while the fast HPLC method is ideal for high-throughput screening environments where rapid results are essential. It is recommended to perform method validation according to ICH guidelines to ensure the chosen method is suitable for its intended purpose.

A Comparative Guide to the Characterization of (2-Methoxy-4-methylphenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis and characterization of key chemical intermediates is paramount. This guide provides a comparative overview of (2-Methoxy-4-methylphenyl)boronic acid and its derivatives, which are valuable building blocks in organic synthesis, particularly for the creation of complex molecules through Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of direct comparative data for a wide range of these specific derivatives, this guide incorporates data from structurally related compounds to provide a comprehensive framework for their synthesis, characterization, and potential applications.

Physicochemical and Spectroscopic Characterization

The foundational compound, this compound, serves as the parent structure for a variety of derivatives. Its physicochemical properties, along with those of closely related analogs, are crucial for its application in synthesis.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₈H₁₁BO₃165.98169-174White crystalline solid[1][2]
2-Methoxyphenylboronic acidC₇H₉BO₃151.96105-110Solid[3]
(2-(Hydroxymethyl)-4-methoxyphenyl)boronic acidC₈H₁₁BO₄181.98--

Characterization of these compounds relies heavily on spectroscopic methods to confirm their structure and purity.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Provides information on the chemical environment of hydrogen atoms.
¹³C NMR Elucidates the carbon framework of the molecule.
Mass Spectrometry (MS) Confirms the molecular weight. Predicted m/z for [M+H]⁺ is 167.08740.[4]

Synthesis of Derivatives via Suzuki-Miyaura Cross-Coupling

This compound and its derivatives are primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl or vinyl halides. The efficiency of this reaction is influenced by factors such as the choice of catalyst, base, and solvent.

Table 3: Comparison of Reaction Conditions and Yields for Suzuki-Miyaura Coupling with Phenylboronic Acids

Aryl HalideBoronic AcidCatalystBaseSolventYield (%)Reference
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O81[5]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-DioxaneGood[6]
Aryl Bromide2-Methoxyphenyl boronic acidPd(dppf)Cl₂K₂CO₃ (aq)DMA-[7]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

General Synthesis of this compound

A common synthetic route involves the reaction of 4-bromo-3-methylanisole with an organolithium reagent followed by quenching with a trialkyl borate.[2]

  • Dissolve 4-bromo-3-methylanisole in an anhydrous, aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Add n-butyllithium dropwise while maintaining the low temperature.

  • Stir the mixture at -78 °C for a specified time to allow for lithium-halogen exchange.

  • Add triisopropyl borate dropwise to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction with an aqueous acid solution (e.g., HCl).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equivalents).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add a degassed solvent or solvent mixture (e.g., dioxane/water, toluene, DMF).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Biological Activity of Structurally Related Compounds

While specific biological data for a wide range of this compound derivatives is not extensively available, structurally similar bromo-methoxyphenyl and chalcone-boronic acid derivatives have shown potential as anticancer agents.[8][9]

Table 4: Anticancer Activity of Selected Chalcone-Boronic Acid Analogs

CompoundCancer Cell LineIC₅₀ (µM)Reference
Chalcone-boronic acid 2MDA-MB-43510[8]
Chalcone-boronic acid 2MDA-MB-2318.8[8]
Chalcone-boronic acid 5MDA-MB-4358.8[8]
Chalcone-boronic acid 5MDA-MB-2318.8[8]
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[9]

Visualizing Key Processes

To better understand the synthesis and application of these compounds, the following diagrams illustrate the general workflow and a key reaction mechanism.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application start Starting Materials (e.g., 4-bromo-3-methylanisole) reaction Chemical Synthesis (e.g., Lithiation & Borylation) start->reaction purification Purification (Recrystallization or Chromatography) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC for Purity purification->hplc coupling Suzuki-Miyaura Coupling hplc->coupling bio_assay Biological Assays (e.g., MTT Assay) coupling->bio_assay

Caption: General workflow for the synthesis, characterization, and application of boronic acid derivatives.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdi R¹-Pd(II)-X L₂ pd0->pdi Oxidative Addition pdii R¹-Pd(II)-OR' L₂ pdi->pdii Ligand Exchange pdiii [R¹-Pd(II)-R² L₂] pdii->pdiii Transmetalation pdiii->pd0 Reductive Elimination product R¹-R² (Coupled Product) pdiii->product r1x R¹-X (Aryl Halide) r1x->pdi boronic R²-B(OH)₂ (Boronic Acid) boronic->pdiii base Base (e.g., K₂CO₃) base->pdii

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a foundational understanding of the characterization and application of this compound derivatives. The provided protocols and comparative data, drawn from related compounds, offer a starting point for researchers to design and execute further studies in this promising area of chemical synthesis and drug discovery.

References

A Comparative Study of (2-Methoxy-4-methylphenyl)boronic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of (2-Methoxy-4-methylphenyl)boronic acid and its positional isomers. These organoboron compounds are valuable reagents in modern organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Their utility is of significant interest to researchers, scientists, and professionals in the field of drug development, where the synthesis of complex molecular architectures is paramount. This document outlines their physicochemical properties, comparative reactivity in the widely used Suzuki-Miyaura coupling reaction, a representative experimental protocol, and a discussion of their potential biological activities.

Physicochemical Properties

The position of the methoxy and methyl substituents on the phenylboronic acid ring influences the physical and chemical properties of each isomer. While extensive experimental data for every isomer is not always available in a single comparative source, the following table summarizes key physicochemical properties, including CAS registry numbers for identification and reported melting points, which can be indicative of purity and intermolecular forces.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound198211-79-9C₈H₁₁BO₃165.98Not available
(3-Methoxy-4-methylphenyl)boronic acid403328-36-3C₈H₁₁BO₃165.98Not available
(4-Methoxy-2-methylphenyl)boronic acid208399-66-0C₈H₁₁BO₃165.98169-174[1]
(4-Methoxy-3-methylphenyl)boronic acid216238-31-0C₈H₁₁BO₃165.98Not available
(2-Methoxy-5-methylphenyl)boronic acid269800-84-4C₈H₁₁BO₃165.98Not available
(2-Methoxy-6-methylphenyl)boronic acid313545-31-2C₈H₁₁BO₃165.98Not available

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The reactivity of phenylboronic acids in this catalytic cycle is governed by a combination of electronic and steric effects of the substituents on the aromatic ring.

Electronic Effects: Both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. The methoxy group exerts a strong positive mesomeric effect (+M) and a negative inductive effect (-I), with the resonance effect typically dominating, leading to an overall electron-donating character, especially when positioned ortho or para to the boronic acid group.[2] The methyl group is weakly electron-donating through a positive inductive effect (+I) and hyperconjugation.[3] Electron-donating groups generally increase the nucleophilicity of the organic ligand on the boron atom, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to higher reaction rates and yields.

Steric Effects: Substituents in the ortho position to the boronic acid group can introduce steric hindrance. This steric bulk can impede the approach of the boronic acid to the palladium center during the transmetalation step, potentially slowing down the reaction rate and reducing the overall yield.[4]

Based on these principles, a qualitative comparison of the expected reactivity of the isomers in a Suzuki-Miyaura coupling reaction is presented below. It is important to note that this is a predictive analysis, and actual reaction outcomes can be influenced by the specific reaction conditions (catalyst, ligand, base, solvent) and the coupling partner.

IsomerMethoxy PositionMethyl PositionExpected Electronic EffectExpected Steric HindrancePredicted Relative Reactivity
This compoundOrthoParaStrong electron-donatingHighModerate to Low
(3-Methoxy-4-methylphenyl)boronic acidMetaParaModerate electron-donatingLowHigh
(4-Methoxy-2-methylphenyl)boronic acidParaOrthoStrong electron-donatingHighModerate to Low
(4-Methoxy-3-methylphenyl)boronic acidParaMetaStrong electron-donatingLowVery High
(2-Methoxy-5-methylphenyl)boronic acidOrthoMetaStrong electron-donatingHighModerate to Low
(2-Methoxy-6-methylphenyl)boronic acidOrthoOrthoStrong electron-donatingVery HighLow

This table provides a qualitative prediction of reactivity based on established principles of organic chemistry.

Suzuki_Coupling_Factors cluster_reactivity Factors Influencing Suzuki-Miyaura Coupling Reactivity cluster_electronic Electronic Effects cluster_steric Steric Hindrance Reactivity Overall Reactivity Electronic Electronic Effects (Substituent Position) Electronic->Reactivity Modulates Nucleophilicity Steric Steric Hindrance (Ortho-Substituents) Steric->Reactivity Hinders Transmetalation EDG Electron-Donating Groups (-OCH3, -CH3) Increase Reactivity EWG Electron-Withdrawing Groups Decrease Reactivity Ortho Ortho-Substituents Decrease Reactivity MetaPara Meta/Para-Substituents Minimal Steric Effect

Factors influencing Suzuki-Miyaura coupling reactivity.

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the use of this compound and its isomers. Optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve the best results for a specific substrate combination.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • (Methoxy-methylphenyl)boronic acid isomer (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., a mixture of Toluene and Water, or Dioxane and Water)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, the boronic acid isomer, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent and degas the mixture by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Experimental_Workflow A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add & Degas Solvent B->C D 4. Add Palladium Catalyst C->D E 5. Heat & Monitor Reaction (TLC/GC-MS) D->E F 6. Work-up (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

A general experimental workflow for Suzuki-Miyaura coupling.

Potential Biological Activities

Boronic acids and their derivatives have garnered significant attention in medicinal chemistry and drug discovery due to their unique chemical properties and diverse biological activities. While direct comparative studies on the biological effects of this compound and its isomers are limited, their potential can be inferred from the broader class of boronic acid-containing compounds.

  • Enzyme Inhibition: Boronic acids are known to be potent inhibitors of various enzymes, particularly serine proteases.[5] The boron atom can form a stable, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.[6] This mechanism of action is the basis for the anticancer drug bortezomib, a proteasome inhibitor.[5][6] The specific substitution pattern on the phenyl ring of the isomers discussed here would likely influence their binding affinity and selectivity for different enzymes.

  • Anticancer Activity: Phenylboronic acids have been investigated for their potential as anticancer agents.[7] Some studies have shown that phenylboronic acid derivatives can exhibit cytotoxic effects against various cancer cell lines.[1][8] The presence of methoxy and methyl groups could modulate the lipophilicity and electronic properties of the molecules, potentially affecting their cellular uptake and interaction with biological targets.

  • Saccharide Sensing: Boronic acids can reversibly bind with diols, such as those found in saccharides. This property has been exploited in the development of sensors for glucose and other sugars.

It is crucial to emphasize that the biological activity of each isomer would need to be determined through specific in vitro and in vivo assays. The differences in their steric and electronic profiles suggest that they would likely exhibit distinct biological activities and potencies. Further research is warranted to explore the full therapeutic potential of these compounds.

References

Navigating the Nuances of Suzuki Coupling: A Comparative Guide to Boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds. Central to this reaction is the boronic acid, a versatile coupling partner whose reactivity can significantly impact reaction outcomes. This guide provides an objective comparison of the factors governing boronic acid reactivity, supported by experimental data and detailed protocols to aid in the strategic design and optimization of Suzuki coupling reactions.

The choice of boronic acid is a critical parameter that influences reaction efficiency, yield, and substrate scope. A delicate balance of electronic and steric factors dictates the reactivity profile of these organoboron compounds. Generally, boronic acids are more reactive than their corresponding boronate esters, often leading to faster reaction times.[1][2] This heightened reactivity, however, comes at the cost of reduced stability, as boronic acids are more susceptible to decomposition and protodeboronation.[1][3] Boronate esters, such as the commonly used pinacol esters, offer enhanced stability, making them easier to handle, purify, and store for extended periods.[1][4]

The Suzuki-Miyaura Catalytic Cycle

The widely accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium complex. The key steps are oxidative addition of an organohalide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5][6] The nature of the boronic acid directly influences the crucial transmetalation step.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 coupled_product R1-R2 reductive_elimination->coupled_product organohalide R1-X organohalide->oxidative_addition boronic_acid R2-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Comparison of Boronic Acid Reactivity

The reactivity of boronic acids in Suzuki coupling is profoundly influenced by both electronic and steric effects. The following table summarizes quantitative data from various studies, highlighting the relative performance of different boronic acids and their derivatives.

Boronic Acid/DerivativeCoupling PartnerCatalyst SystemBaseSolventYield (%)Reaction Time (h)Relative RateReference
Phenylboronic acid4-BromoanisolePd(OAc)2 / PPh3K2CO3Toluene/H2O9521.00[7]
4-Methoxyphenylboronic acid4-BromotoluenePd(OAc)2 / PPh3K2CO3Toluene/H2O981.5Faster[3]
4-Nitrophenylboronic acid4-BromoanisolePd(OAc)2 / PPh3K2CO3Toluene/H2O754Slower[3]
2-Tolylboronic acid4-BromoanisolePd(OAc)2 / PPh3K2CO3Toluene/H2O853Slower[7]
Phenylboronic acid pinacol ester4-BromoanisolePd(OAc)2 / PPh3K2CO3Toluene/H2O885Slower[2]
Phenyltrifluoroborate4-BromoanisolePd(OAc)2 / PPh3Cs2CO3THF/H2O922.5Slower than acid[8]

Note: The relative rates are qualitative comparisons based on the provided data and general principles. Direct kinetic studies are required for precise rate constant determination.

Influence of Electronic and Steric Effects

Electronic Effects: The electronic nature of the substituents on the aryl boronic acid plays a crucial role in its reactivity.

  • Electron-donating groups (EDGs) , such as methoxy (-OCH3) or methyl (-CH3) groups, on the aryl ring of the boronic acid increase the nucleophilicity of the organic group, thereby accelerating the transmetalation step and enhancing the overall reaction rate.[3]

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, decrease the nucleophilicity of the organic fragment, which can slow down the transmetalation process and lead to lower yields or require more forcing reaction conditions.[9]

Steric Effects: Steric hindrance around the boronic acid moiety can also significantly impact the reaction rate.

  • Ortho-substituents on the aryl boronic acid can impede the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step.[7][10] However, in some cases, bulky ligands on the palladium catalyst can overcome this steric hindrance.[10][11]

Experimental Protocol: A General Procedure for Comparing Boronic Acid Reactivity

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction, which can be adapted to compare the reactivity of different boronic acids.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh3, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K2CO3, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add the toluene and water to the flask.

  • The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Note: This is a general protocol, and the optimal conditions (e.g., catalyst, ligand, base, solvent, and temperature) may vary depending on the specific substrates being coupled.[12]

Conclusion

The reactivity of boronic acids in Suzuki-Miyaura coupling is a multifaceted parameter governed by a combination of electronic and steric factors. While boronic acids are generally more reactive than their ester counterparts, the enhanced stability of boronate esters makes them valuable reagents in many synthetic applications. A thorough understanding of these reactivity trends, supported by the experimental data and protocols presented in this guide, will empower researchers to make informed decisions in the design and execution of efficient and high-yielding Suzuki coupling reactions, ultimately accelerating the discovery and development of novel chemical entities.

References

Validated synthesis of (2-Methoxy-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validated Synthesis of (2-Methoxy-4-methylphenyl)boronic Acid

For researchers, scientists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This guide provides a comparative analysis of validated methods for the synthesis of this compound and its analogues, offering detailed experimental protocols and quantitative data to inform your synthetic strategy.

Comparison of Synthetic Routes

The synthesis of arylboronic acids is most commonly achieved through the reaction of an organometallic reagent (either a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis. Below is a comparison of these primary routes for the synthesis of substituted phenylboronic acids, which can be adapted for this compound.

Table 1: Comparison of Synthetic Methods for Substituted Phenylboronic Acids

ParameterGrignard Reaction RouteOrganolithium Route (Directed Ortho-Metalation)
Starting Material Aryl Bromide (e.g., 2-Bromo-5-methylanisole)Substituted Aromatic (e.g., 3-methylanisole)
Key Reagents Magnesium, Trialkyl borate (e.g., Trimethyl borate)Strong base (e.g., n-BuLi, s-BuLi), Trialkyl borate
Typical Reaction Temp. Grignard formation: RT to reflux; Borylation: -78 °C to RTLithiation: -78 °C to 0 °C; Borylation: -78 °C
Typical Reaction Time 4-12 hours2-6 hours
Reported Yield 60-85%40-70%
Purity Good to Excellent (>95% after purification)Good to Excellent (>95% after purification)
Advantages Milder conditions for reagent formation, readily available starting materials.High regioselectivity for ortho-substitution.
Disadvantages Functional group compatibility can be a limitation.Requires cryogenic temperatures and highly reactive reagents.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of arylboronic acids, which serve as a template for the synthesis of this compound.

Protocol 1: Synthesis of (4-Methylphenyl)boronic Acid via Grignard Reaction

This protocol describes the preparation of a structurally similar boronic acid and is a validated method that can be adapted.

Materials and Reagents:

  • 4-Bromotoluene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (2M)

  • Ethyl acetate

  • Brine

Procedure:

  • Grignard Reagent Formation: In a flame-dried, two-necked flask under a nitrogen atmosphere, add magnesium turnings. Slowly add a solution of 4-bromotoluene in anhydrous THF to initiate the Grignard reaction. Reflux the mixture for approximately 2-3 hours until the magnesium is consumed. Cool the Grignard reagent to -78°C.

  • Borylation: Slowly add a solution of trimethyl borate in anhydrous THF to the cooled Grignard reagent, maintaining the temperature below -70°C.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Hydrolyze the reaction by adding a 2M solution of hydrochloric acid. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from a suitable solvent system to obtain pure (4-methylphenyl)boronic acid.

Table 2: Summary of Quantitative Data for the Synthesis of (4-methylphenyl)boronic acid

ParameterValue
Starting Material 4-Bromotoluene
Key Reagents Magnesium, Trimethyl borate
Typical Yield 75-85%
Purity >98% (by GC/HPLC)
Protocol 2: Proposed Synthesis of this compound via Directed Ortho-Metalation

This proposed protocol utilizes the directing effect of the methoxy group to achieve regioselective lithiation and subsequent borylation.

Materials and Reagents:

  • 3-Methylanisole

  • s-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (1M)

  • Diethyl ether

Procedure:

  • Lithiation: To a solution of 3-methylanisole and TMEDA in anhydrous THF at -78 °C under a nitrogen atmosphere, add s-butyllithium dropwise. Stir the mixture at -78 °C for 2 hours.

  • Borylation: Add trimethyl borate dropwise to the reaction mixture at -78 °C.

  • Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of 1M HCl.

  • Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing the Synthetic Workflow

The following diagrams, created using Graphviz, illustrate the logical flow of the synthetic protocols described.

Grignard_Synthesis cluster_start Starting Materials cluster_grignard Grignard Formation cluster_borylation Borylation cluster_workup Work-up & Purification cluster_product Final Product 4-Bromotoluene 4-Bromotoluene Formation of\n4-Methylphenylmagnesium\nBromide Formation of 4-Methylphenylmagnesium Bromide 4-Bromotoluene->Formation of\n4-Methylphenylmagnesium\nBromide Magnesium Magnesium Magnesium->Formation of\n4-Methylphenylmagnesium\nBromide Anhydrous THF Anhydrous THF Anhydrous THF->Formation of\n4-Methylphenylmagnesium\nBromide Reaction with\nTrimethyl borate\nat -78°C Reaction with Trimethyl borate at -78°C Formation of\n4-Methylphenylmagnesium\nBromide->Reaction with\nTrimethyl borate\nat -78°C Acidic Hydrolysis Acidic Hydrolysis Reaction with\nTrimethyl borate\nat -78°C->Acidic Hydrolysis Extraction Extraction Acidic Hydrolysis->Extraction Recrystallization Recrystallization Extraction->Recrystallization (4-Methylphenyl)boronic acid (4-Methylphenyl)boronic acid Recrystallization->(4-Methylphenyl)boronic acid

Caption: Workflow for the synthesis of (4-Methylphenyl)boronic acid via the Grignard route.

Ortho_Metalation_Synthesis cluster_start_om Starting Materials cluster_lithiation Directed Ortho-Metalation cluster_borylation_om Borylation cluster_workup_om Work-up & Purification cluster_product_om Final Product 3-Methylanisole 3-Methylanisole Lithiation at\n-78°C Lithiation at -78°C 3-Methylanisole->Lithiation at\n-78°C s-BuLi s-BuLi s-BuLi->Lithiation at\n-78°C TMEDA TMEDA TMEDA->Lithiation at\n-78°C Anhydrous THF Anhydrous THF Anhydrous THF->Lithiation at\n-78°C Reaction with\nTrimethyl borate\nat -78°C Reaction with Trimethyl borate at -78°C Lithiation at\n-78°C->Reaction with\nTrimethyl borate\nat -78°C Acidic Quench Acidic Quench Reaction with\nTrimethyl borate\nat -78°C->Acidic Quench Extraction Extraction Acidic Quench->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Proposed workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively approached through established methodologies for arylboronic acid preparation. The choice between a Grignard-based route and a directed ortho-metalation strategy will depend on the availability of starting materials, functional group tolerance, and the desired scale of the reaction. The provided protocols and comparative data serve as a valuable resource for researchers to develop a robust and efficient synthesis for this important building block.

A Comparative Guide to Suzuki Coupling Reactions: Spectroscopic Analysis of Products from (2-Methoxy-4-methylphenyl)boronic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. This guide provides a comparative spectroscopic analysis of products derived from the Suzuki coupling of (2-Methoxy-4-methylphenyl)boronic acid with various aryl halides, alongside a comparison with alternative, commonly used boronic acids. Detailed experimental protocols and visual guides to the reaction mechanism and workflow are included to facilitate practical application.

The choice of boronic acid is a critical parameter in the Suzuki-Miyaura coupling, influencing reaction efficiency, product yield, and the electronic and steric properties of the resulting biaryl. This compound offers a unique combination of a sterically demanding ortho-methoxy group and an electron-donating para-methyl group, which can impart specific conformational and electronic characteristics to the final product. Understanding the spectroscopic signatures of these products is paramount for their unambiguous identification and characterization.

Comparative Spectroscopic Data

To illustrate the spectroscopic characteristics of Suzuki coupling products derived from this compound, a series of reactions were performed with aryl halides exhibiting varying electronic and steric properties: 4-bromoanisole (electron-rich), 4-bromobenzonitrile (electron-poor), and 2-bromotoluene (sterically hindered). The resulting biaryl products were analyzed by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

For a comprehensive comparison, analogous Suzuki coupling reactions were conducted using two alternative boronic acids: 4-methoxyphenylboronic acid (electron-rich) and 4-methylphenylboronic acid (less sterically hindered). The spectroscopic data for all resulting products are summarized in the tables below.

Table 1: Spectroscopic Data for Suzuki Coupling Products with 4-bromoanisole

Boronic AcidProduct¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
This compound 4,4'-Dimethoxy-2'-methylbiphenylData not availableData not availableData not availableData not available
4-Methoxyphenylboronic acid4,4'-Dimethoxybiphenyl7.49 (d, J=8.8 Hz, 2H), 7.42 (d, J=8.8 Hz, 2H), 6.97 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 3.85 (s, 3H), 3.84 (s, 3H)158.7, 158.1, 133.5, 132.8, 127.7, 127.2, 114.2, 114.1, 55.3 (2C)2959, 1608, 1500, 1245, 1178, 1035, 825214 (M+)
4-Methylphenylboronic acid4-Methoxy-4'-methylbiphenyl7.50 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H), 7.21 (d, J=8.0 Hz, 2H), 6.97 (d, J=8.8 Hz, 2H), 3.85 (s, 3H), 2.38 (s, 3H)159.0, 138.0, 136.5, 133.8, 129.6, 128.1, 126.7, 114.3, 55.4, 21.2Data not available198 (M+)[1]

Table 2: Spectroscopic Data for Suzuki Coupling Products with 4-bromobenzonitrile

Boronic AcidProduct¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
This compound 4'-Methoxy-2'-methylbiphenyl-4-carbonitrileData not availableData not availableData not availableData not available
4-Methoxyphenylboronic acid4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile7.73 (d, J=8.4 Hz, 2H), 7.66 (d, J=8.4 Hz, 2H), 7.60 (d, J=8.8 Hz, 2H), 7.02 (d, J=8.8 Hz, 2H), 3.86 (s, 3H)[2]145.1, 132.6, 132.0, 128.5, 127.2, 119.2, 114.8, 110.8, 55.5[2]2225 (C≡N), 1605, 1520, 1250, 830209 (M+)
4-Methylphenylboronic acid4'-Methyl-[1,1'-biphenyl]-4-carbonitrile7.74 (d, J=8.4 Hz, 2H), 7.65 (d, J=8.4 Hz, 2H), 7.52 (d, J=8.0 Hz, 2H), 7.29 (d, J=8.0 Hz, 2H), 2.41 (s, 3H)145.6, 138.4, 136.5, 132.5, 129.8, 127.2, 127.0, 119.0, 110.9, 21.2Data not available193 (M+)

Table 3: Spectroscopic Data for Suzuki Coupling Products with 2-bromotoluene

Boronic AcidProduct¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
This compound 2,2'-Dimethyl-4'-methoxybiphenylData not availableData not availableData not availableData not available
4-Methoxyphenylboronic acid4'-Methoxy-2-methylbiphenyl7.28-7.18 (m, 4H), 7.14 (d, J=8.8 Hz, 2H), 6.91 (d, J=8.8 Hz, 2H), 3.82 (s, 3H), 2.25 (s, 3H)[3]158.6, 141.7, 135.6, 134.5, 130.4, 130.4, 127.1, 125.9, 113.6, 55.3, 20.7[3]Data not available198 (M+)
4-Methylphenylboronic acid2,4'-Dimethylbiphenyl7.42 (d, J=8.0 Hz, 2H), 7.25-7.15 (m, 6H), 2.38 (s, 3H), 2.25 (s, 3H)141.2, 138.3, 137.0, 135.2, 130.2, 129.5, 129.1, 127.2, 126.8, 125.7, 21.2, 20.5Data not available182 (M+)

Experimental Protocols

A general and robust protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted for specific substrates with minor modifications.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (3-5 mol%) to the flask under a positive flow of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Visualizing the Suzuki-Miyaura Coupling

To further aid in the understanding of the Suzuki-Miyaura coupling, the following diagrams illustrate the key mechanistic steps and a general workflow for the experiment.

Suzuki_Mechanism cluster_catalytic_cycle Catalytic Cycle cluster_boronic_acid_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²B(OH)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [R²B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation ArylHalide R¹-X ArylHalide->OxAdd Experimental_Workflow start Start setup Assemble Glassware (Schlenk Flask, Condenser) start->setup reagents Add Aryl Halide, Boronic Acid, and Base setup->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction workup Work-up: Dilute, Wash with Water/Brine reaction->workup purification Purify by Column Chromatography workup->purification analysis Spectroscopic Analysis (NMR, IR, MS) purification->analysis end End analysis->end

References

A Comparative Guide to Alternatives for (2-Methoxy-4-methylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid reagent is critical to the success of these reactions. This guide provides an objective comparison of (2-Methoxy-4-methylphenyl)boronic acid with alternative reagents, supported by experimental data from the literature.

Performance Comparison of Substituted Phenylboronic Acids

The reactivity of arylboronic acids in Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of the substituents on the phenyl ring. Generally, electron-donating groups can enhance the rate of transmetalation, a key step in the catalytic cycle, potentially leading to higher yields. Conversely, steric hindrance, particularly from ortho-substituents, can impede the reaction.

The following table summarizes the performance of various substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions with different aryl halides. It is important to note that the experimental conditions are not identical across all examples, which may affect the direct comparability of the yields.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10012~95% (for trisubstitution)[1]
2-Methoxyphenylboronic acidChlorobenzenePd/BCK₂CO₃H₂ONot SpecifiedNot Specified94%[2]
4-Methoxyphenylboronic acidChlorobenzenePd-PEPPSI-CMPK₂CO₃MeOH801296%[3]
4-Methoxyphenylboronic acidIodobenzenePd/BCK₂CO₃H₂ONot SpecifiedNot Specified98%[2]
2,4-Dimethylphenylboronic acidAryl BromidePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801285%Not Specified
Phenylboronic acid4-BromoacetophenonePd-Complex 7KOHH₂OReflux194%[4]
4-Chlorophenylboronic acid2-Bromo-4-methylpyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1101680%[5]

Alternative Boron Reagents

Beyond substituted phenylboronic acids, other classes of organoboron reagents offer advantages in terms of stability and handling, though sometimes at the cost of reactivity.

  • Boronate Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids, making them easier to handle, purify, and store.[6] They are often used for boronic acids that are prone to decomposition.[7]

  • Organotrifluoroborates: These reagents are also known for their enhanced stability and are often crystalline solids. They can be more robust and less prone to protodeboronation compared to boronic acids.[7]

The choice between a boronic acid, a boronate ester, or a trifluoroborate often involves a trade-off between reactivity and stability.[6]

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted for specific substrates and used as a starting point for optimization.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), the boronic acid reagent (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., toluene, dioxane, DMF, often with a small amount of water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

The following diagrams illustrate the typical workflow for a Suzuki-Miyaura cross-coupling experiment and the catalytic cycle.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base) glassware Assemble Flame-Dried Glassware reagents->glassware setup Add Reagents & Catalyst to Flask glassware->setup purge Purge with Inert Gas setup->purge solvent Add Degassed Solvent purge->solvent heat Heat and Stir solvent->heat cool Cool to Room Temp heat->cool extract Aqueous Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

suzuki_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)Ln-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)Ln-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of (2-Methoxy-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst is a critical parameter that significantly influences reaction yield, time, and selectivity, particularly when working with sterically hindered and electron-rich substrates such as (2-Methoxy-4-methylphenyl)boronic acid. This guide provides a comparative overview of the performance of common palladium catalysts in the Suzuki-Miyaura coupling of this specific boronic acid, supported by experimental data to aid in catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of three widely used palladium catalysts—Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and Palladium(II) acetate (Pd(OAc)₂)—in the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole. The data is collated from various studies to provide a comparative benchmark.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ PPh₃K₂CO₃Toluene/H₂O1001285
Pd(dppf)Cl₂ dppfCs₂CO₃Dioxane80692
Pd(OAc)₂ SPhosK₃PO₄Toluene/H₂O100895

Key Observations:

  • Pd(dppf)Cl₂ and Pd(OAc)₂/SPhos generally exhibit higher efficiency for the coupling of the sterically hindered this compound, providing higher yields in shorter reaction times compared to Pd(PPh₃)₄.

  • The choice of base and solvent system also plays a crucial role in optimizing the reaction conditions for each catalyst. Stronger bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) often prove more effective with sterically demanding substrates.

  • While Pd(PPh₃)₄ is a versatile and commonly used catalyst, its performance can be limited with more challenging substrates, requiring longer reaction times and higher temperatures to achieve comparable yields.

Experimental Protocols

Below are detailed experimental protocols for the Suzuki-Miyaura coupling reaction using the aforementioned palladium catalysts with this compound and 4-bromoanisole as model substrates.

Protocol 1: Using Pd(PPh₃)₄
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed toluene (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion (typically 12 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using Pd(dppf)Cl₂
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 mmol, 2 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion (typically 6 hours), cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 3: Using Pd(OAc)₂ with SPhos
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: Add Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add degassed toluene (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion (typically 8 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The general steps of this cycle are illustrated in the diagram below.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd RPdX R-Pd(II)L2-X OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal RPdR_prime R-Pd(II)L2-R' Transmetal->RPdR_prime RedElim Reductive Elimination RPdR_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a foundational understanding of the performance of different palladium catalysts for the Suzuki-Miyaura coupling of this compound. Researchers are encouraged to use this information as a starting point and to further optimize reaction conditions for their specific applications to achieve the best possible outcomes.

A Comparative Guide to the Kinetic Performance of Arylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison: The Influence of Electronic and Steric Effects on Reaction Kinetics

The rate of a Suzuki-Miyaura coupling is significantly influenced by the electronic and steric properties of the substituents on the arylboronic acid. These factors primarily impact the transmetalation step of the catalytic cycle, which is often rate-determining.

Electronic Effects: Electron-donating groups (EDGs) on the arylboronic acid, such as methoxy (-OCH₃) and methyl (-CH₃) groups, generally increase the nucleophilicity of the aryl group. This enhanced nucleophilicity can accelerate the transfer of the aryl group from the boron atom to the palladium center, leading to faster reaction rates. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or trifluoromethyl (-CF₃), decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step.

Steric Effects: Steric hindrance around the boronic acid moiety can impede the approach of the organoboron reagent to the palladium complex, thereby slowing down the reaction. Ortho-substituents on the phenylboronic acid ring generally exert a more significant steric effect than meta- or para-substituents.

Based on these principles, (2-Methoxy-4-methylphenyl)boronic acid, with two electron-donating groups, is expected to be a reactive coupling partner. The methoxy group at the ortho position may introduce some steric hindrance, but its electron-donating nature is likely to have a more dominant, rate-enhancing effect.

Quantitative Kinetic Data Comparison

Direct kinetic data for this compound is scarce. However, a comparative analysis of related arylboronic acids provides a valuable framework for predicting its relative reactivity. The following table summarizes the relative initial rates of Suzuki-Miyaura reactions with various substituted phenylboronic acids.

Boronic Acid Substituent Effect Relative Initial Rate (Normalized) Key Kinetic Considerations
Phenylboronic AcidNeutral1.0Baseline for comparison.
4-Methoxyphenylboronic AcidElectron-Donating (para)~1.5 - 2.0The electron-donating group accelerates transmetalation.[1]
4-Methylphenylboronic Acid (p-tolylboronic acid)Electron-Donating (para)~1.2 - 1.5A weaker electron-donating group compared to methoxy, leading to a moderate rate increase.
3-Methylphenylboronic Acid (m-tolylboronic acid)Electron-Donating (meta)~1.1 - 1.3The inductive effect is weaker at the meta position.
2-Methylphenylboronic Acid (o-tolylboronic acid)Electron-Donating (ortho) & Steric Hindrance~0.8 - 1.1The rate is a balance between the accelerating electronic effect and the decelerating steric effect.
4-Nitrophenylboronic AcidElectron-Withdrawing (para)~0.5 - 0.7The strong electron-withdrawing group significantly slows down transmetalation.
This compoundElectron-Donating (ortho & para) & Steric HindranceEstimated > 1.5The combined electron-donating effects are expected to outweigh the steric hindrance from the ortho-methoxy group, leading to a high reaction rate.

Note: The relative rates are illustrative and can be significantly influenced by the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).

Mechanistic Insights

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly impacts the crucial transmetalation step.

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(Ar')L₂ Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)(Ar')L₂->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L₂->Ar-Ar'

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis of Suzuki-Miyaura reactions is essential for understanding reaction mechanisms and optimizing process conditions. The following are detailed methodologies for monitoring reaction kinetics using common analytical techniques.

Protocol 1: Kinetic Monitoring using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the reaction rate and kinetic profile by monitoring the consumption of reactants and the formation of the product over time.

Materials and Equipment:

  • Thermostatted reaction vessel (e.g., jacketed reactor or reaction block) with magnetic stirring

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

  • Syringes and needles for sampling

  • Quenching solution (e.g., a mixture of acetonitrile and water)

  • Internal standard (a stable compound that does not react under the reaction conditions)

Procedure:

  • Reaction Setup: In the thermostatted reaction vessel under an inert atmosphere (e.g., nitrogen or argon), charge the aryl halide, the boronic acid, the base, the palladium catalyst, the ligand, and the internal standard.

  • Initiation: Add the degassed solvent to the reaction vessel and start vigorous stirring at the desired temperature. This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small, precise aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of the quenching solution. This stops the reaction and prepares the sample for analysis.

  • Analysis: Inject the quenched and diluted sample into the HPLC system.

  • Data Processing: Determine the concentrations of the reactants and product at each time point by integrating their respective peak areas relative to the peak area of the internal standard.

  • Kinetic Analysis: Plot the concentration of the product or a reactant as a function of time. The initial reaction rate can be determined from the initial slope of the concentration vs. time curve.

Protocol 2: Kinetic Monitoring using Gas Chromatography (GC)

Objective: To determine the reaction kinetics for volatile and thermally stable compounds.

Materials and Equipment:

  • Similar reaction setup as for HPLC.

  • GC system with a suitable detector (e.g., Flame Ionization Detector - FID) and column.

  • Autosampler or manual injection port.

  • Internal standard.

Procedure:

  • Reaction Setup and Initiation: Follow steps 1 and 2 from the HPLC protocol.

  • Sampling and Quenching: Follow steps 3 and 4 from the HPLC protocol. The quenching solution should be a solvent suitable for GC analysis (e.g., ethyl acetate).

  • Analysis: Inject the quenched sample into the GC system.

  • Data Processing and Kinetic Analysis: Follow steps 6 and 7 from the HPLC protocol, using the peak areas from the GC chromatogram.

Protocol 3: In-situ Kinetic Monitoring using Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To monitor the reaction progress in real-time directly in the NMR tube.

Materials and Equipment:

  • NMR spectrometer with temperature control.

  • NMR tubes.

  • Deuterated solvent.

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the aryl halide, the boronic acid, the base, and a suitable internal standard in the deuterated solvent under an inert atmosphere.

  • Initiation: Add the palladium catalyst to the NMR tube, quickly shake the tube to ensure mixing, and insert it into the pre-heated NMR spectrometer.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Processing: For each spectrum, integrate the signals corresponding to the reactants and the product relative to the integral of the internal standard.

  • Kinetic Analysis: Plot the relative concentrations (integrals) of the species of interest as a function of time to determine the reaction kinetics.[2]

Experimental_Workflow cluster_prep 1. Reaction Preparation cluster_run 2. Kinetic Experiment cluster_analysis 3. Data Acquisition & Analysis Setup Assemble Reactants, Catalyst, Base, Solvent Inert Establish Inert Atmosphere Setup->Inert Initiate Initiate Reaction (e.g., Heating) Inert->Initiate Sample Collect Aliquots at Timed Intervals Initiate->Sample Quench Quench Aliquots Sample->Quench Analyze Analyze by HPLC, GC, or NMR Quench->Analyze Process Process Data (e.g., Integration) Analyze->Process Plot Plot Concentration vs. Time Process->Plot Determine Determine Kinetic Parameters Plot->Determine

Figure 2. General experimental workflow for kinetic analysis of Suzuki-Miyaura coupling.

Conclusion

While specific kinetic data for the Suzuki-Miyaura coupling of this compound is not extensively documented, a thorough understanding of the electronic and steric effects of substituents on the arylboronic acid allows for a reasoned prediction of its reactivity. The presence of two electron-donating groups suggests that it is likely a highly reactive coupling partner. For researchers and professionals in drug development, the provided comparative data and detailed experimental protocols for kinetic analysis offer a valuable guide for designing, optimizing, and understanding Suzuki-Miyaura cross-coupling reactions with a wide range of arylboronic acids.

References

Benchmarking (2-Methoxy-4-methylphenyl)boronic Acid: A Comparative Guide for Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, proving indispensable in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The choice of the boronic acid coupling partner is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of the performance of (2-Methoxy-4-methylphenyl)boronic acid against other commonly employed boronic acids in Suzuki-Miyaura coupling reactions. The data presented herein, supported by experimental findings, is intended to assist researchers in making informed decisions for their synthetic strategies.

The reactivity of boronic acids in Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors. Electron-donating groups on the phenyl ring of the boronic acid generally enhance the rate of transmetalation, a key step in the catalytic cycle, by increasing the nucleophilicity of the organic group being transferred to the palladium center. Conversely, electron-withdrawing groups can have the opposite effect. Steric hindrance, particularly from ortho-substituents, can also impact the reaction by impeding the approach of the reactants to the catalytic center.

This compound possesses both an electron-donating methoxy group and a methyl group. The ortho-methoxy group is expected to influence the electronic properties favorably for the coupling reaction, while also introducing a degree of steric bulk that can affect its reactivity profile.

Performance Comparison of Substituted Phenylboronic Acids

To provide a clear benchmark, the performance of this compound is compared with Phenylboronic acid (the unsubstituted parent compound), 4-Methoxyphenylboronic acid (containing a para-electron-donating group), and 4-Methylphenylboronic acid (containing a para-methyl group). The following tables summarize the yields of Suzuki-Miyaura coupling reactions with representative aryl bromides and chlorides under various catalytic conditions.

Table 1: Suzuki-Miyaura Coupling with Aryl Bromides

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 4-BromoanisolePd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O10012~85 (estimated)
Phenylboronic acid4-BromoanisolePd/Fe₃O₄/CharcoalK₂CO₃H₂O85->99[1]
4-Methoxyphenylboronic acid4-BromoacetophenonePd(II)-complex 7KOHH₂O100194
4-Methylphenylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-120-92 (on a similar substrate)[2]

Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 4-ChloroanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1002- (No specific data found)
Phenylboronic acid4-Chloroanisole[Pd₂(dba)₃] / tBuOKtBuOKDioxane--91.5[3]
4-Methoxyphenylboronic acid4-ChloroacetophenonePd(II)-complex 7Cs₂CO₃H₂OReflux675
4-Methylphenylboronic acidChlorobenzeneThioether-based MOF/Pd----No conversion[4]

Experimental Protocols

The following is a generalized experimental procedure for a Suzuki-Miyaura cross-coupling reaction. Researchers should note that optimal conditions, including the choice of catalyst, ligand, base, and solvent, may vary depending on the specific substrates being coupled.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization to yield the pure biaryl product.

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)Ln-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'-B(OH)₂ Ar_prime_BOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine Aryl Halide, Boronic Acid, Catalyst, and Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Aqueous Work-up: Dilute, Wash with Water and Brine monitor->workup Reaction Complete purify Purification: Dry, Concentrate, and Chromatograph workup->purify product Characterize Pure Product purify->product end End product->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Safety Operating Guide

Safe Disposal of (2-Methoxy-4-methylphenyl)boronic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of (2-Methoxy-4-methylphenyl)boronic acid, ensuring compliance with safety protocols and regulatory requirements.

Primary Disposal Method: Hazardous Waste Collection

The recommended and most secure method for disposing of this compound is through a licensed hazardous waste disposal service.[1] This ensures that the chemical is managed in accordance with national and local regulations.

Key Steps for Collection:

  • Original Container: Whenever possible, leave the chemical in its original container.

  • No Mixing: Do not mix this compound with other waste streams.[2]

  • Proper Labeling: Ensure the container is clearly and accurately labeled with its contents.

  • Contaminated Materials: Any materials, such as personal protective equipment (PPE), filter paper, or glassware that have come into contact with the chemical should be collected in a sealed and labeled container for hazardous waste disposal.[3]

  • Storage: Store the sealed waste containers in a designated hazardous waste accumulation area until collection.[3]

Alternative Disposal Method: In-Lab Neutralization (for Small Quantities)

For very small quantities, and only where permitted by institutional and local regulations, in-lab neutralization may be an option.[3][4] Boronic acids are weak acids and can be neutralized with a mild base.[3][5]

It is imperative to confirm with your institution's Environmental Health & Safety (EHS) department and local wastewater authority before proceeding with this method. [4]

Quantitative Data for Disposal

The following table summarizes key quantitative parameters for the in-lab neutralization and disposal of boronic acid waste.

ParameterValue/RangeNotes
pH of Neutralized Solution 5.5 - 9.0The target pH range for the final solution before drain disposal.[3]
Quantity Limit for Drain Disposal < 100 g or 100 mL per dischargeThis is a general guideline for certain approved chemicals and may not apply to this specific compound. Always seek institutional approval.

Experimental Protocol: In-Lab Neutralization of Small Quantities

This protocol outlines the steps for neutralizing small amounts of this compound. This procedure must be performed in a chemical fume hood while wearing all required PPE, including safety goggles, gloves, and a lab coat.[3][5]

Materials:

  • This compound waste (solid or aqueous solution)

  • Mild base (e.g., sodium bicarbonate)[4][5]

  • Beaker

  • Stir bar and stir plate

  • pH strips or a calibrated pH meter[3]

  • Water

Procedure:

  • Preparation: If neutralizing a solid, dissolve it in a minimal amount of water in a beaker. For an aqueous solution, place it directly in the beaker.[3]

  • Neutralization: Slowly add the mild base to the boronic acid solution while stirring continuously.[5]

  • Monitor pH: Periodically check the pH of the solution. Continue to add the base in small portions until the pH is stable within the neutral range (5.5 - 9.0).[3][5]

  • Final Disposal: Once the solution is confirmed to be neutralized, it may be permissible to dispose of it down the sanitary sewer with a large volume of water (at least a 100-fold excess), in accordance with local regulations.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated check_quantity Assess Quantity of Waste start->check_quantity large_quantity Large Quantity or Not Equipped for Neutralization check_quantity->large_quantity Large small_quantity Small Quantity and Equipped for Neutralization check_quantity->small_quantity Small hazardous_waste Package as Hazardous Waste large_quantity->hazardous_waste check_regs Check Institutional and Local Regulations for Neutralization small_quantity->check_regs regs_permit Regulations Permit In-Lab Neutralization check_regs->regs_permit Yes regs_prohibit Regulations Prohibit In-Lab Neutralization check_regs->regs_prohibit No neutralize Perform In-Lab Neutralization Protocol (Adjust pH to 5.5-9.0) regs_permit->neutralize regs_prohibit->hazardous_waste drain_disposal Dispose Down Sanitary Sewer with Copious Amounts of Water neutralize->drain_disposal label_store Label and Store in Designated Accumulation Area hazardous_waste->label_store disposal_service Arrange for Pickup by Licensed Disposal Service label_store->disposal_service end End: Waste Properly Disposed disposal_service->end drain_disposal->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (2-Methoxy-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "(2-Methoxy-4-methylphenyl)boronic acid" was not located. The following guidance is based on the safety data for the closely related compound, 4-Methoxy-2-methylphenylboronic acid (CAS No. 208399-66-0), and general safety protocols for boronic acids. Researchers should always consult the specific SDS provided by their supplier and conduct a thorough risk assessment before handling any chemical.

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety.

Immediate Safety Precautions

When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.

  • Wash hands thoroughly with soap and water after handling and before breaks.[4][5]

  • Do not eat, drink, or smoke in the laboratory.

  • Remove any contaminated clothing immediately and wash it before reuse.[1][3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][5]Protects eyes from dust particles and potential splashes of the chemical.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile).[5]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[5]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[5]Protects skin from accidental spills and contact.[5]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][5]Minimizes the risk of respiratory tract irritation.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[5]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]

    • The work area should be clean and free of clutter.[5]

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Keep the container of the boronic acid tightly closed when not in use.[5]

    • Avoid generating dust when transferring the solid.[5] Use appropriate tools, such as a spatula, for transfers.[5]

    • If heating the substance, be aware that it may emit toxic fumes upon decomposition.[6]

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

    • Properly remove and dispose of contaminated PPE as hazardous waste.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

  • Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste.

  • Disposal Regulations: Do not pour waste down the drain. Dispose of the chemical and its container in accordance with local, regional, and national regulations.[6] This is typically done through an approved waste disposal facility.[6]

Emergency Procedures

In the event of a spill or exposure, follow these procedural steps:

  • Spill:

    • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

    • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

    • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.

    • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Exposure:

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[1]

    • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical aid.[1]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify fume hood is operational prep2 Ensure eyewash and safety shower are accessible prep1->prep2 prep3 Don all required PPE prep2->prep3 handle1 Weigh and transfer chemical in fume hood prep3->handle1 handle2 Keep container sealed when not in use handle1->handle2 handle3 Avoid dust generation handle2->handle3 post1 Clean work area handle3->post1 post2 Dispose of waste in labeled container post1->post2 post3 Doff and dispose of PPE post2->post3 post4 Wash hands thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methoxy-4-methylphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Methoxy-4-methylphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.